4-Bromohex-4-en-3-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
811470-76-5 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
4-bromohex-4-en-3-one |
InChI |
InChI=1S/C6H9BrO/c1-3-5(7)6(8)4-2/h3H,4H2,1-2H3 |
InChI Key |
CLMCVDJPNABWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Bromohex-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details established methodologies for the synthesis of 4-Bromohex-4-en-3-one, a halogenated unsaturated ketone of interest in organic synthesis and potential applications in drug development. The following sections provide a comprehensive overview of viable synthetic routes, detailed experimental protocols derived from analogous preparations, and a comparative analysis of these methods.
Introduction
This compound is a functionalized α,β-unsaturated ketone. The presence of the vinyl bromide moiety and the enone system makes it a versatile intermediate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including cross-coupling reactions, conjugate additions, and cycloadditions. This guide focuses on two primary retrosynthetic approaches for its preparation, starting from readily accessible precursors.
Retrosynthetic Analysis
Two principal synthetic strategies have been identified based on established literature for the synthesis of analogous β-bromo α,β-unsaturated ketones.
Route A: From a β-Dicarbonyl Precursor
This approach involves the conversion of a 1,3-dicarbonyl compound into the target β-bromo enone. The key transformation is the reaction of the enol or enolate of the dicarbonyl with a brominating agent.
Route B: From a Propargylic Alcohol
This modern approach utilizes a metal-catalyzed rearrangement of a propargylic alcohol in the presence of a bromine source to directly yield the α-bromo-α,β-unsaturated ketone. It is important to note that this route would yield the isomeric 2-bromo-hex-2-en-3-one, not the target 4-bromo isomer. A more direct approach for the β-bromo isomer is the hydrobromination of an ynone.
For the synthesis of the target molecule, this compound, Route A starting from a β-dicarbonyl compound is the most direct and analogous to established procedures for β-bromo enones.
Synthetic Route A: From Hexane-3,5-dione
This method is adapted from a general and efficient procedure for the preparation of β-halo-α,β-unsaturated ketones from β-dicarbonyl compounds.[1] The reaction proceeds via the formation of an enol phosphonate intermediate, which then reacts with a bromide source. A more direct approach involves the use of triphenylphosphine dibromide.
Experimental Protocol
Starting Material: Hexane-3,5-dione
Reagents:
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Triethylamine (Et₃N)
-
Anhydrous benzene or toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Triphenylphosphine Dibromide (in situ): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.1 eq) in anhydrous benzene or toluene (approx. 0.2 M). Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of bromine (1.0 eq) in the same solvent dropwise. The formation of the triphenylphosphine dibromide salt will be observed as a precipitate.
-
Reaction with β-Diketone: To the suspension of triphenylphosphine dibromide, add a solution of hexane-3,5-dione (1.0 eq) in the same anhydrous solvent.
-
Addition of Base: Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x V). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio (to diketone) | Typical Conditions |
| Hexane-3,5-dione | 1.0 | - |
| Triphenylphosphine | 1.1 | - |
| Bromine | 1.0 | - |
| Triethylamine | 1.2 | - |
| Solvent | - | Anhydrous Benzene/Toluene |
| Temperature | - | 0 °C to Room Temperature |
| Reaction Time | - | 12-24 hours |
| Typical Yield | - | 60-80% (based on analogous systems) |
Logical Workflow Diagram
Synthetic Route B: From Hex-1-yn-3-one (Hypothetical)
While the literature primarily describes the synthesis of α-bromo enones from propargylic alcohols, a related and plausible route to the target β-bromo enone is the hydrobromination of the corresponding ynone, hex-1-yn-3-one. This reaction would likely proceed via a conjugate addition mechanism.
Experimental Protocol
Starting Material: Hex-1-yn-3-one
Reagents:
-
Hydrobromic acid (HBr, e.g., 48% in acetic acid or as a gas)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, diethyl ether)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve hex-1-yn-3-one (1.0 eq) in a suitable anhydrous solvent such as dichloromethane.
-
Addition of HBr: Cool the solution to 0 °C. Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise. The reaction is typically rapid. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x V). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: After filtration, remove the solvent in vacuo. Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield this compound. The stereoselectivity of the addition (E vs. Z isomer) would need to be determined.
Data Presentation
| Reagent/Parameter | Molar Ratio (to ynone) | Typical Conditions |
| Hex-1-yn-3-one | 1.0 | - |
| Hydrobromic Acid | 1.0 - 1.2 | - |
| Solvent | - | Anhydrous Dichloromethane |
| Temperature | - | 0 °C |
| Reaction Time | - | 1-4 hours |
| Typical Yield | - | 50-70% (estimated) |
Reaction Pathway Diagram
Safety Considerations
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrobromic Acid (HBr): Corrosive and causes severe burns. Handle with care in a fume hood.
-
Organic Solvents: Benzene is a known carcinogen and should be handled with extreme caution, or preferably substituted with toluene. Dichloromethane is a suspected carcinogen. All organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.
-
Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.
Conclusion
The synthesis of this compound can be effectively achieved through the reaction of hexane-3,5-dione with a brominating agent such as triphenylphosphine dibromide. This method is well-documented for analogous structures and is expected to provide good yields. An alternative, though less directly precedented for this specific substitution pattern, is the hydrobromination of hex-1-yn-3-one. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis. For both methods, standard purification by column chromatography is necessary to obtain the product in high purity. Researchers should carefully consider the safety precautions for all reagents used.
References
An In-depth Technical Guide to 4-Bromohex-4-en-3-one
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the chemical compound 4-Bromohex-4-en-3-one, including its chemical structure, nomenclature, and pertinent chemical data. Due to the limited availability of experimental data for this specific compound in public databases, this guide also presents data for analogous compounds and outlines a plausible synthetic protocol.
IUPAC Name and Chemical Structure
The systematic IUPAC name for the compound is This compound .
The structure is defined as follows:
-
Parent Chain : A six-carbon chain, indicated by "hex-".
-
Principal Functional Group : A ketone at the third carbon position, denoted by "-3-one". The numbering of the carbon chain starts from the end that gives the ketone the lowest possible number.
-
Unsaturation : A carbon-carbon double bond between the fourth and fifth carbons, indicated by "-4-en-".
-
Substituent : A bromine atom attached to the fourth carbon, denoted by "4-Bromo-".
Stereoisomerism
The presence of a double bond at the C4-C5 position allows for the existence of two geometric isomers: (E)-4-Bromohex-4-en-3-one and (Z)-4-Bromohex-4-en-3-one. The (E) and (Z) configurations are determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double-bond carbons.
-
At C4 : The substituents are a bromine atom and a carbonyl group (-C(=O)CH2CH3). Bromine has a higher priority than the carbonyl group.
-
At C5 : The substituents are a methyl group (-CH3) and a hydrogen atom. The methyl group has a higher priority than the hydrogen atom.
The two isomers are:
-
(E)-4-Bromohex-4-en-3-one : The higher priority groups (Bromine at C4 and the methyl group at C5) are on opposite sides of the double bond.
-
(Z)-4-Bromohex-4-en-3-one : The higher priority groups are on the same side of the double bond.
Physicochemical and Spectroscopic Data
Computed Physicochemical Properties
The following table summarizes computed data for this compound (C₆H₉BrO).[1]
| Property | Value |
| Molecular Formula | C₆H₉BrO |
| Molecular Weight | 177.04 g/mol |
| Exact Mass | 175.98368 Da |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 17.1 Ų |
| Complexity | 116 |
Expected Spectroscopic Characteristics
Based on the structure, the following spectroscopic characteristics can be anticipated:
-
Infrared (IR) Spectroscopy : A strong absorption band is expected in the region of 1685-1666 cm⁻¹ corresponding to the C=O stretching of an α,β-unsaturated ketone.[2] Another significant absorption should appear around 1600-1650 cm⁻¹ for the C=C stretching.
-
¹H NMR Spectroscopy : Signals for the ethyl group protons (a triplet and a quartet), the methyl group protons (a doublet), and a vinylic proton would be expected. The chemical shift of the vinylic proton at C5 would be influenced by the adjacent bromine and carbonyl group.
-
¹³C NMR Spectroscopy : A signal for the carbonyl carbon is expected around 190-200 ppm. Signals for the double-bond carbons (C4 and C5) and the carbons of the ethyl and methyl groups would also be present.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for ketones, such as alpha cleavage, would also be expected.[2]
Experimental Protocols: Proposed Synthesis
α-Bromo-α,β-unsaturated carbonyl compounds are valuable intermediates in organic synthesis.[3] A plausible method for the synthesis of this compound is the direct bromination of the corresponding α,β-unsaturated ketone, hex-4-en-3-one.
Synthesis of this compound from Hex-4-en-3-one
A modern and efficient method for this transformation involves using N-bromosuccinimide (NBS) in the presence of a base.[3][4]
Reaction: Hex-4-en-3-one + NBS → this compound + Succinimide
Detailed Protocol:
-
Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-4-en-3-one (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base : Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.
-
Brominating Agent : In a separate flask, prepare a solution of N-bromosuccinimide (NBS, 1.1 equivalents) and triethylamine trihydrobromide (Et₃N·3HBr, 1.1 equivalents) in anhydrous DCM.
-
Reaction Execution : Cool the flask containing the enone and base to 0 °C using an ice bath. Slowly add the brominating agent solution dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired this compound.
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed one-step synthesis of this compound from its precursor, hex-4-en-3-one.
Caption: Synthetic route to this compound.
Logical Relationship of Stereoisomers
This diagram shows the relationship between the parent compound and its geometric isomers.
Caption: Isomeric forms of this compound.
References
An In-depth Technical Guide to the Physical Properties of Haloalkenes: Boiling and Melting Points
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of haloalkenes, with a primary focus on their boiling and melting points. Understanding these fundamental characteristics is crucial for the manipulation, purification, and application of these compounds in various fields, including medicinal chemistry and materials science. This document outlines the key factors influencing these properties, presents comparative data, and details the experimental protocols for their determination.
Factors Influencing Boiling and Melting Points of Haloalkenes
The boiling and melting points of haloalkenes are determined by the strength of their intermolecular forces. Unlike nonpolar alkenes, the presence of a halogen atom introduces polarity, leading to stronger intermolecular interactions. The primary factors are:
-
Intermolecular Forces: Haloalkenes are polar molecules due to the difference in electronegativity between the carbon and halogen atoms. This polarity results in dipole-dipole interactions, which are stronger than the van der Waals forces (specifically, London dispersion forces) found in their parent alkenes. Consequently, haloalkenes generally exhibit higher boiling points than alkanes and alkenes of comparable molecular mass.[1][2][3][4]
-
Molecular Weight and Nature of the Halogen: For a given carbon chain, the boiling point increases with the atomic mass of the halogen. This is because larger halogen atoms have more electrons and are more polarizable, leading to stronger London dispersion forces.[1][2] The general trend for boiling points is: R-I > R-Br > R-Cl > R-F[1][2]
-
Carbon Chain Length: As the length of the carbon chain increases, the surface area of the molecule increases. This enhances the strength of the van der Waals forces, resulting in a higher boiling point.[5]
-
Isomerism: The spatial arrangement of atoms, particularly around the double bond, significantly impacts physical properties.
-
cis-trans Isomerism (Geometric Isomerism):
-
Boiling Point: cis-isomers of haloalkenes typically have higher boiling points than their trans-counterparts.[6][7][8][9][10] In the cis configuration, the polar C-X bonds are on the same side of the double bond, resulting in a net molecular dipole moment. This leads to stronger dipole-dipole interactions between molecules. In trans-isomers, the individual bond dipoles are on opposite sides and often cancel each other out, leading to a smaller or zero net dipole moment and weaker intermolecular forces.[9]
-
Melting Point: trans-isomers generally have higher melting points than cis-isomers.[11][12][13][14] The greater symmetry of trans-isomers allows them to pack more efficiently into a crystal lattice, resulting in stronger intermolecular forces in the solid state that require more energy to overcome.[12][13]
-
-
Data Presentation: Boiling and Melting Points of Selected Haloalkenes
The following tables summarize the boiling and melting points for a selection of common haloalkenes.
Table 1: Physical Properties of Vinyl Halides
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Vinyl Chloride | CH₂=CHCl | 62.50 | -13.4[15] | -153.8[15][16] |
| Vinyl Bromide | CH₂=CHBr | 106.95 | 15.8[17][18] | -137.8[17][18] |
Table 2: Physical Properties of Allyl Halides
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Allyl Chloride | CH₂=CHCH₂Cl | 76.53 | 45[19][20][21] | -135[22] |
Table 3: Comparison of cis and trans Isomers of 1,2-Dichloroethene
| Compound | Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,2-Dichloroethene | cis | 96.94 | 60.3[6] | -80.0[11] |
| 1,2-Dichloroethene | trans | 96.94 | 47.5[6] | -49.8[11] |
Mandatory Visualizations
The following diagrams illustrate the relationships and workflows discussed in this guide.
Experimental Protocols
Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.
This method is used to determine the temperature range over which a solid compound melts. A pure crystalline solid typically has a sharp melting point range of 0.5-1°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the crystalline sample is completely dry. If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.[23][24]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a column of 2-3 mm of tightly packed sample is obtained.[25]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Determination:
-
If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 5-10°C below the expected value.[26]
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[24]
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.[23]
-
-
Reporting: The melting point is reported as the range from T₁ to T₂.
This micro-scale method is suitable for determining the boiling point of small quantities of a liquid sample.[27] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[28]
Apparatus:
-
Thiele tube
-
Mineral oil (or other high-boiling liquid)
-
Thermometer
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or microburner
Procedure:
-
Sample Preparation: Add approximately 0.5 mL of the liquid haloalkene to the small test tube.
-
Apparatus Assembly:
-
Place the capillary tube into the test tube with its sealed end pointing upwards.[28]
-
Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[27][29]
-
Clamp the Thiele tube to a ring stand and insert the thermometer assembly, making sure the rubber band is above the level of the mineral oil. The thermometer bulb should be below the side arm of the Thiele tube.[30][31]
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a burner. The shape of the tube allows for convection currents to maintain a uniform temperature throughout the oil.[28]
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid's vapor has displaced all the air and is now escaping.[27][31]
-
-
Determination:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point of the liquid.[27][28][29]
-
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. brainly.com [brainly.com]
- 7. allen.in [allen.in]
- 8. doubtnut.com [doubtnut.com]
- 9. The dipole moment of trans 1 2-dichloroethane is less than the cis – isomer. Explain. [doubtnut.com]
- 10. sarthaks.com [sarthaks.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Physical Properties of Alkenes: Polarity, Boiling Point & Trends [vedantu.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Table 4-2, Physical and Chemical Properties of Vinyl Chloride - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Vinyl bromide - Wikipedia [en.wikipedia.org]
- 19. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Allyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 21. ALLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. Allyl chloride - Wikipedia [en.wikipedia.org]
- 23. scribd.com [scribd.com]
- 24. westlab.com [westlab.com]
- 25. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 26. thinksrs.com [thinksrs.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Boiling Points [thecatalyst.org]
- 31. chymist.com [chymist.com]
An In-Depth Technical Guide to the Electrophilic Addition Reactions of Bromine to Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic addition of bromine to α,β-unsaturated ketones is a pivotal reaction in organic synthesis, offering a pathway to a diverse array of functionalized molecules that are crucial intermediates in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of the core principles governing these reactions, including the underlying mechanisms, stereochemical outcomes, and the influence of various experimental parameters. Detailed experimental protocols for key transformations are presented, alongside a quantitative analysis of reaction outcomes. Furthermore, this document employs visualizations to elucidate complex reaction pathways and experimental workflows, serving as a critical resource for researchers in the field.
Introduction
α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement of alternating double and single bonds results in a unique electronic structure that dictates their reactivity. The electrophilic addition of bromine to the carbon-carbon double bond of enones is a reaction of significant synthetic utility. However, the reaction is often complicated by competing pathways, such as α-halogenation of the ketone. Understanding and controlling the regioselectivity and stereoselectivity of bromine addition to the double bond is therefore of paramount importance for synthetic chemists. This guide will delve into the mechanistic intricacies of these reactions, providing a framework for predicting and controlling the reaction outcomes.
Reaction Mechanisms
The electrophilic addition of bromine to the double bond of an α,β-unsaturated ketone can proceed through two primary mechanistic pathways: 1,2-addition and 1,4-addition (conjugate addition). The operative mechanism is influenced by a variety of factors including the substrate structure, reaction temperature, and the nature of the solvent and catalyst.
1,2-Addition Pathway
The 1,2-addition of bromine to an enone proceeds via the formation of a cyclic bromonium ion intermediate, analogous to the bromination of simple alkenes.[1][2] The reaction is initiated by the electrophilic attack of the bromine molecule on the π-electrons of the carbon-carbon double bond. This is followed by the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion ring, leading to the formation of a vicinal dibromide.[1]
References
Stability and Storage of Brominated Organic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of stability and storage for brominated organic compounds. Understanding the factors that influence the degradation of these compounds is paramount for ensuring their quality, efficacy, and safety in research, and particularly in drug development. This document outlines common degradation pathways, recommended storage conditions, and the experimental protocols necessary to establish a robust stability profile for brominated organic compounds.
Introduction to the Stability of Brominated Organic Compounds
Brominated organic compounds are a diverse class of molecules with wide-ranging applications, from active pharmaceutical ingredients (APIs) to flame retardants and synthetic intermediates. The presence of the bromine atom can significantly influence a molecule's chemical reactivity and, consequently, its stability. Degradation of these compounds can lead to loss of potency, the formation of toxic impurities, and altered physicochemical properties, all of which are critical considerations in pharmaceutical development and scientific research.
The stability of a brominated organic compound is its ability to maintain its chemical and physical integrity over time under the influence of various environmental factors such as temperature, humidity, and light.[1] Establishing a shelf-life for these compounds is a regulatory requirement in the pharmaceutical industry and a crucial aspect of quality control in any chemical research setting.[2]
Key Factors Influencing Stability
Several factors can accelerate the degradation of brominated organic compounds. A thorough understanding of these factors is essential for developing appropriate storage and handling procedures.
Temperature: Elevated temperatures are a primary accelerant for the degradation of many organic compounds, including those containing bromine.[3] Increased thermal energy can overcome the activation energy barrier for various degradation reactions. The thermal decomposition of some brominated compounds can occur at temperatures relevant to their processing and storage.[4]
Humidity: Moisture can facilitate hydrolytic degradation pathways, particularly for compounds with susceptible functional groups. For moisture-sensitive APIs, proper protection from humidity is crucial to prevent degradation.[5]
Light: Exposure to light, particularly in the UV range, can induce photolytic degradation. This process often involves the generation of free radicals, which can initiate chain reactions leading to a variety of degradation products.[6][7] The C-Br bond can be susceptible to homolytic cleavage upon irradiation.
Oxygen: The presence of oxygen can lead to oxidative degradation. This is a common degradation pathway for many organic molecules and can be influenced by the presence of light, metal ions, and elevated temperatures.
pH: For compounds that are ionizable or have functional groups sensitive to acid or base catalysis, the pH of the environment can significantly impact their stability. Hydrolysis rates, for example, are often pH-dependent.
Common Degradation Pathways
Brominated organic compounds can undergo several types of degradation reactions. Identifying the likely degradation pathways is a key step in developing stability-indicating analytical methods.
-
Hydrolysis: This involves the cleavage of a chemical bond by reaction with water. Esters, amides, and other functional groups can be susceptible to hydrolysis. The presence of a bromine atom can influence the rate of hydrolysis of nearby functional groups due to its electronic effects. Halogenated aliphatic compounds can also undergo hydrolysis, leading to the formation of alcohols.[8]
-
Oxidation: This can involve the addition of oxygen, the removal of hydrogen, or the loss of electrons. Functional groups such as phenols and amines are often susceptible to oxidation. The oxidation of bromophenols, for example, can lead to the formation of polymeric products.[3][9]
-
Photolysis: Light-induced degradation can lead to the cleavage of the carbon-bromine bond, forming bromine radicals that can initiate further degradation reactions.[10] Photodegradation often follows pseudo-first-order kinetics.[11]
-
Thermal Degradation: At elevated temperatures, brominated compounds can undergo various decomposition reactions, including dehydrobromination and cleavage of the carbon skeleton.[4]
Below is a generalized representation of these primary degradation pathways.
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the integrity of brominated organic compounds. The following are general recommendations, but specific conditions should always be determined based on the stability profile of the individual compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature (20-25 °C), refrigerated (2-8 °C), or frozen (-20 °C or below) as determined by stability studies.[12] | To minimize thermal degradation and slow down chemical reactions. |
| Light | Protect from light by using amber-colored containers or by storing in the dark.[6] | To prevent photolytic degradation. |
| Humidity | Store in a dry environment. For highly sensitive compounds, use of desiccants may be necessary. | To prevent hydrolytic degradation. |
| Atmosphere | For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be required. | To prevent oxidative degradation. |
| Container | Use well-sealed, non-reactive containers. Glass (borosilicate) and certain types of plastic (e.g., HDPE) are common choices. The container closure system is critical for maintaining a protective environment.[13][14] | To prevent contamination and interaction with the container material. |
Quantitative Stability Data
The following tables summarize quantitative data on the degradation of specific brominated organic compounds found in the literature. This data is intended to be illustrative of the types of information that should be generated during stability studies.
Table 1: Photodegradation Kinetics of New Brominated Flame Retardants (NBFRs) in n-Hexane [11]
| Compound | Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| PBBA | 180-400 | 0.2155 | 3.2 |
| 334-365 | 0.0433 | 16.0 | |
| 400-700 | 0.0099 | 70.0 | |
| PBEB | 180-400 | 0.1702 | 4.1 |
| 334-365 | 0.0381 | 18.2 | |
| 400-700 | 0.0058 | 119.5 | |
| PBT | 180-400 | 0.3008 | 2.3 |
| 334-365 | 0.0265 | 26.2 | |
| 400-700 | 0.0086 | 80.6 | |
| HBB | 180-400 | 0.2335 | 3.0 |
| 334-365 | 0.0354 | 19.6 | |
| 400-700 | 0.0076 | 91.2 |
PBBA: Pentabromobenzyl acrylate, PBEB: Pentabromoethylbenzene, PBT: Pentabromotoluene, HBB: Hexabromobenzene.
Table 2: Hydrolysis Half-lives of Monohalogenated Hydrocarbons at 25°C and pH 7 [8]
| Compound | Half-life (t₁/₂) | Mechanism |
| CH₃F | 30 years | SN2 |
| CH₃Cl | 0.9 years | SN2 |
| CH₃Br | 30 days | SN2 |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential for understanding the degradation profile of a brominated organic compound. This typically involves forced degradation studies and long-term stability testing under various conditions.
Forced Degradation (Stress) Studies
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish degradation pathways.[4] These studies are crucial for developing and validating stability-indicating analytical methods.[15]
Objective: To generate degradation products and understand the intrinsic stability of the molecule.
General Protocol:
-
Sample Preparation: Prepare solutions of the brominated organic compound in appropriate solvents. Also, test the compound in its solid state.
-
Stress Conditions: Expose the samples to a variety of stress conditions, typically including:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).[7]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[7]
-
Neutral Hydrolysis: Water at an elevated temperature.
-
Oxidation: 3% to 30% hydrogen peroxide at room temperature.[7]
-
Photolysis: Expose the sample to a light source with a specified output (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]
-
Thermal Stress: Heat the solid compound and solutions at elevated temperatures (e.g., 60-80 °C).[7]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a suitable stability-indicating analytical method, typically HPLC with UV or MS detection.
-
Evaluation: Identify and characterize the degradation products. Determine the extent of degradation of the parent compound.
The following diagram illustrates a typical workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are conducted to determine the shelf-life and recommended storage conditions for a product. These studies are performed under controlled temperature and humidity conditions as specified by regulatory guidelines (e.g., ICH guidelines).[16]
Objective: To establish the shelf-life and appropriate storage conditions.
General Protocol:
-
Batch Selection: Use at least three batches of the brominated organic compound that are representative of the final product.
-
Container Closure System: Package the samples in the proposed commercial container closure system.[14]
-
Storage Conditions: Place the samples in stability chambers maintained at specific conditions. Common conditions include:
-
Testing Frequency: Pull samples at predetermined time points and analyze them. For long-term studies, testing is typically done every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[16]
-
Analysis: Test the samples for key quality attributes, including appearance, assay, degradation products, and any other relevant physical or chemical properties.
-
Data Evaluation: Analyze the data to determine the rate of change of the quality attributes. Use this information to establish a shelf-life.
The following diagram outlines the logical flow of a formal stability study program.
Conclusion
The stability of brominated organic compounds is a multifaceted issue that requires careful consideration of various environmental factors and potential degradation pathways. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for ensuring the quality, safety, and efficacy of their materials and products. By implementing robust stability testing programs, including forced degradation and long-term studies, and by adhering to appropriate storage and handling conditions, the integrity of brominated organic compounds can be maintained throughout their lifecycle. This guide provides a foundational framework for approaching the stability and storage of this important class of molecules.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. How to Determine Shelf Life of Bromo-OTBN - PYG Lifesciences [pyglifesciences.com]
- 3. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 5. Shelf Life Studies for APIs: What You Need to Know – StabilityStudies.in [stabilitystudies.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. web.viu.ca [web.viu.ca]
- 9. Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oxidation of 2,4-bromophenol by UV/PDS and formation of bromate and brominated products: A comparison to UV/H2O2 [ouci.dntb.gov.ua]
- 13. cetjournal.it [cetjournal.it]
- 14. arlok.com [arlok.com]
- 15. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Biological Activities of α,β-Unsaturated Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
α,β-Unsaturated carbonyl compounds, a class of organic molecules characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, are ubiquitous in nature and synthetic chemistry.[1][2] This structural motif imparts a unique electrophilicity to the β-carbon, making these compounds susceptible to nucleophilic attack.[3][4] This reactivity is the cornerstone of their diverse and potent biological activities, which range from therapeutic to toxicological.[5][6] Found in natural products like chalcones and curcuminoids, as well as being products of lipid peroxidation, these compounds are of significant interest in drug discovery and development for their anti-inflammatory, antioxidant, and anticancer properties.[2][7][8] However, their reactivity also necessitates a thorough understanding of their potential for off-target effects and cytotoxicity.[5][9]
This in-depth technical guide provides a comprehensive overview of the core biological activities of α,β-unsaturated carbonyl compounds. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of their mechanisms of action, the key signaling pathways they modulate, and the experimental methodologies used to evaluate their effects.
Core Mechanism of Action: The Michael Addition
The primary mechanism through which α,β-unsaturated carbonyl compounds exert their biological effects is through a covalent interaction with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins.[8][10] This reaction, known as a Michael or conjugate addition, involves the nucleophilic attack on the electrophilic β-carbon of the α,β-unsaturated system.[1][3] The reactivity of the α,β-unsaturated carbonyl moiety can be tuned by the nature of the substituents on the molecule, influencing its biological activity.[5]
Modulation of Key Signaling Pathways
The covalent modification of proteins by α,β-unsaturated carbonyl compounds can lead to the modulation of several critical signaling pathways, primarily the Keap1-Nrf2 and NF-κB pathways. Emerging evidence also points to their influence on the Mitogen-Activated Protein Kinase (MAPK) pathways.
The Keap1-Nrf2 Pathway: A Master Regulator of Antioxidant Response
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[11][12] Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[13]
α,β-Unsaturated carbonyl compounds are potent activators of the Nrf2 pathway.[11][14] They react with specific, highly reactive cysteine residues within Keap1.[15] This covalent modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation.[11] As a result, newly synthesized Nrf2 is able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[11][12] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as enzymes involved in glutathione biosynthesis and xenobiotic detoxification.[11]
dot
Figure 1: Activation of the Keap1-Nrf2 signaling pathway.
The NF-κB Pathway: A Key Mediator of Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a central role in regulating the inflammatory response, cell survival, and proliferation.[16][17] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitory proteins known as IκBs.[18] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB.[17] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16]
Many α,β-unsaturated carbonyl compounds have been shown to inhibit the NF-κB signaling pathway.[9][16] The proposed mechanisms of inhibition often involve the direct alkylation of critical cysteine residues in components of the NF-κB signaling cascade. For instance, some compounds can directly modify and inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα.[16] Others may directly target the p65 subunit of NF-κB, thereby inhibiting its DNA binding and transcriptional activity.[16]
dot
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowdish.ca [bowdish.ca]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural and synthetic α,β-unsaturated carbonyls for NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of α,β-Unsaturated Carbonyl Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α,β-Unsaturated carbonyl compounds, characterized by a carbon-carbon double bond conjugated to a carbonyl group, are a class of reactive electrophiles prevalent in the environment, industrial processes, and endogenous metabolic pathways. Their inherent reactivity, primarily through Michael addition reactions with biological nucleophiles, underpins a complex toxicological profile. This technical guide provides an in-depth examination of the mechanisms of toxicity, relevant signaling pathways, quantitative toxicological data, and detailed experimental protocols for assessing the effects of these compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or assessing the safety of α,β-unsaturated carbonyl compounds.
Introduction
α,β-Unsaturated carbonyl compounds, including aldehydes (enals) and ketones (enones), are widely distributed chemicals.[1] Exposure can occur through diet, environmental pollutants (e.g., cigarette smoke, vehicle exhaust), and occupational settings.[2][3][4] Furthermore, they are generated endogenously through processes like lipid peroxidation, yielding reactive species such as 4-hydroxy-2-nonenal (HNE).[5]
The defining chemical feature of these compounds is the electrophilic nature of the β-carbon, which makes it susceptible to nucleophilic attack.[1] This reactivity is the foundation of their biological activity and toxicity. While this reactivity can be harnessed for therapeutic purposes in drug design, it is more commonly associated with adverse health effects, including cytotoxicity, organ damage, and neurotoxicity.[2][6] Understanding the toxicological profile of this chemical class is therefore critical for risk assessment and the development of safer chemical entities.
Core Mechanism of Toxicity: Covalent Adduct Formation
The primary mechanism driving the toxicity of α,β-unsaturated carbonyl compounds is their ability to form stable, covalent adducts with biological nucleophiles via a Michael-type addition reaction.[2][3][4] The soft electrophilic β-carbon atom readily reacts with soft nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins and in the antioxidant tripeptide, glutathione (GSH).[2][6]
This covalent modification can lead to several downstream toxicological consequences:
-
Protein Dysfunction: Adduction to cysteine residues within proteins can alter their structure and function. This can lead to enzyme inhibition, disruption of cytoskeletal integrity, and impaired signaling, contributing significantly to cellular damage.[6]
-
Glutathione (GSH) Depletion: The reaction with GSH, a critical intracellular antioxidant, leads to its depletion. This compromises the cell's primary defense against reactive oxygen species (ROS), rendering it vulnerable to oxidative stress.[7] A decrease in cellular GSH concentration is considered an early hallmark of apoptosis progression in response to various stimuli.[8]
-
Oxidative Stress: By depleting GSH and potentially inhibiting antioxidant enzymes, these compounds disrupt the cellular redox balance, leading to an accumulation of ROS. This state of oxidative stress can damage lipids, proteins, and DNA.
Key Signaling Pathway: The Keap1-Nrf2 Axis
A critical signaling pathway perturbed by α,β-unsaturated carbonyl compounds is the Keap1-Nrf2 pathway, the master regulator of the cellular antioxidant response.
-
Background: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the proteasome.
-
Activation Mechanism: Keap1 is rich in reactive cysteine residues that act as sensors for electrophilic and oxidative stress. α,β-Unsaturated carbonyl compounds covalently modify these cysteine sensors on Keap1. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.
-
Cellular Response: Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This leads to the transcriptional upregulation of a battery of cytoprotective proteins, including antioxidant enzymes (e.g., Heme Oxygenase-1) and enzymes involved in GSH synthesis and detoxification.
While this pathway is a protective response, its activation serves as a sensitive biomarker for exposure to reactive electrophiles like α,β-unsaturated carbonyl compounds.
Quantitative Toxicological Data
The cytotoxic potential of α,β-unsaturated carbonyl compounds can be quantified by determining the concentration that inhibits a biological process by 50% (IC50). The following tables summarize publicly available in vitro and in vivo toxicity data for representative compounds.
Table 1: In Vitro Cytotoxicity (IC50) of Select α,β-Unsaturated Carbonyl Compounds
| Compound | Cell Line / System | Exposure Time | Endpoint | IC50 (µM) | Reference |
| Acrolein | Splenocytes | 3 hours | Cell Viability | 27 | [3] |
| Acrolein | Splenocytes | 3 hours | T-Cell Proliferation | 20.3 | [3] |
| Acrolein | Splenocytes | 3 hours | B-Cell Proliferation | 25.1 | [3] |
| Crotonaldehyde | Splenocytes | 3 hours | Cell Viability | 42.7 | [3] |
| Crotonaldehyde | Splenocytes | 3 hours | T-Cell Proliferation | 30.5 | [3] |
| Crotonaldehyde | Splenocytes | 3 hours | B-Cell Proliferation | 35.8 | [3] |
| Methyl Vinyl Ketone (MVK) | B16-BL6 Mouse Melanoma | Not Specified | Cell Viability | ~100-200 | [7] |
| 4-Hydroxy-2-nonenal (HNE) | Various Cell Lines | Not Specified | Proliferation/Apoptosis | 10-20 | [9] |
Note: IC50 values are highly dependent on the cell type, endpoint measured, and exposure duration. The values for MVK and HNE are approximate based on graphical data and descriptive text in the cited literature.
Table 2: In Vivo Acute Toxicity of Acrolein and Crotonaldehyde in Rats
| Compound | Route | Exposure Time | Endpoint | Value (ppm) | Reference |
| Acrolein | Inhalation | 30 minutes | LC50 | 131 | [3] |
| Crotonaldehyde | Inhalation | 30 minutes | LC50 | 1400 | [3] |
| Acrolein | Inhalation | 4 hours | LC50 | 8 | [3] |
| Crotonaldehyde | Inhalation | 4 hours | LC50 | 70-88 | [3] |
LC50 (Lethal Concentration 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.
Experimental Protocols for Toxicological Assessment
A tiered approach is recommended for assessing the toxicity of α,β-unsaturated carbonyl compounds, starting with general cytotoxicity and moving to more specific mechanistic assays.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Materials:
-
Adherent cells cultured in a 96-well plate
-
Test compound stock solution
-
Culture medium (serum-free for incubation step)
-
MTT solution (5 mg/mL in sterile PBS), stored protected from light
-
Solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only control wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Aspirate the compound-containing medium from each well. Wash once with 50 µL of sterile PBS.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals.[2][11]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol: Intracellular Glutathione (GSH) Depletion Assay
This protocol describes a fluorometric method using a thiol-reactive dye to measure relative intracellular GSH levels by flow cytometry. A decrease in fluorescence intensity compared to control cells indicates GSH depletion.
Materials:
-
Suspension or adherent cells
-
Test compound stock solution
-
Appropriate cell culture medium
-
Thiol-reactive fluorescent dye (e.g., ThiolTracker™ Violet, Thiol Green Dye)
-
Flow cytometer (with appropriate excitation/emission filters, e.g., 490/520 nm for Thiol Green)
Procedure:
-
Cell Preparation and Treatment: Prepare cells at a density of 0.5 to 1.0 x 10⁶ cells/mL. Treat cells with the test compound at various concentrations (e.g., around the IC50 value determined from the MTT assay) for the desired time. Include a vehicle-only control.
-
Dye Loading: Add the thiol-reactive dye to the cell suspension at the manufacturer's recommended final concentration (e.g., for Abcam's ab112132 kit, add 5 µL of 200X dye per 1 mL of cell solution).[8]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes to allow the dye to enter the cells and react with intracellular thiols.[8]
-
Cell Washing (Optional but Recommended): Pellet the cells by centrifugation (e.g., 1000 rpm for 4 minutes). Resuspend the cells in 1 mL of fresh medium or assay buffer to remove excess dye from the supernatant.[8]
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. Use the appropriate channel for the dye (e.g., FITC/FL1 channel for dyes with Ex/Em ≈ 490/520 nm).[8]
-
Data Analysis: Compare the median fluorescence intensity (MFI) of the compound-treated cells to the vehicle-treated control cells. A decrease in MFI indicates GSH depletion.
Protocol: Nrf2/ARE Luciferase Reporter Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
Materials:
-
Mammalian cell line (e.g., HepG2)
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine®)
-
96-well white, clear-bottom assay plates
-
Test compound stock solution
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)
-
Luminometer
Procedure:
-
Cell Plating & Transfection: One day prior to transfection, seed cells (e.g., HepG2 at 35,000 cells/well) into a 96-well plate.[2]
-
On the following day, transfect the cells with the ARE-luciferase reporter plasmid and the normalization control plasmid according to the transfection reagent manufacturer's protocol.[2][4]
-
Allow cells to recover and express the plasmids for 24 hours post-transfection.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.[2]
-
Incubate the cells for an additional 16-24 hours to allow for Nrf2 activation and luciferase expression.[2]
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and sequentially measuring the firefly (ARE-driven) and Renilla (control) luciferase activities in a luminometer.[2][4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of ARE reporter activity by comparing the normalized signal from compound-treated wells to that of the vehicle control wells.
Conclusion
The toxicological profile of α,β-unsaturated carbonyl compounds is intrinsically linked to their electrophilic nature and propensity to form covalent adducts with cellular nucleophiles. This reactivity leads to protein damage, glutathione depletion, and oxidative stress, which can be monitored through a series of in vitro assays. The activation of the Keap1-Nrf2 pathway serves as a key biomarker of exposure. A comprehensive understanding of these mechanisms and the application of the detailed protocols provided herein are essential for accurately assessing the risks associated with these compounds and for guiding the development of safer chemicals and pharmaceuticals.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant response dual-luciferase reporter assay [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. Methyl vinyl ketone, a toxic ingredient in cigarette smoke extract, modifies glutathione in mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromohex-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Bromohex-4-en-3-one, a valuable intermediate in organic synthesis. The described methodology involves a two-step process commencing with the α-bromination of 3-hexanone to yield 4-bromohexan-3-one, followed by a dehydrobromination reaction to introduce the carbon-carbon double bond, affording the target compound.
Experimental Protocols
Materials and Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Reagents:
A comprehensive list of reagents required for the synthesis is provided in Table 1. All reagents should be of analytical grade and used as received unless otherwise specified.
Table 1: Reagents for the Synthesis of this compound
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 3-Hexanone | C₆H₁₂O | 100.16 | Sigma-Aldrich | ≥97% |
| Bromine | Br₂ | 159.808 | Sigma-Aldrich | ≥99.5% |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Fisher Scientific | ≥99.7% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | VWR | ≥99.0% |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | In-house preparation | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥97% |
| Lithium Carbonate | Li₂CO₃ | 73.89 | Alfa Aesar | 99% |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Sigma-Aldrich | ≥99.8% |
Step 1: Synthesis of 4-Bromohexan-3-one (Intermediate)
This step involves the acid-catalyzed α-bromination of 3-hexanone.[1]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.1 mol) of 3-hexanone in 50 mL of glacial acetic acid.
-
Cool the mixture in an ice bath to approximately 0-5 °C.
-
Slowly add 16.0 g (0.1 mol) of bromine dropwise to the stirred solution over a period of 30 minutes. The addition should be controlled to maintain the reaction temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 4-bromohexan-3-one.
Characterization of Intermediate:
The crude product can be purified by vacuum distillation. The structure of 4-bromohexan-3-one should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (t, 1H), 2.70-2.50 (m, 2H), 1.90-1.70 (m, 2H), 1.10 (t, 3H), 1.05 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 205.0, 55.0, 35.0, 25.0, 12.0, 8.0.
-
IR (neat, cm⁻¹): 1715 (C=O stretch).
-
MS (EI): m/z (%) = 179/181 ([M]⁺), 100, 57.
Step 2: Synthesis of this compound (Final Product)
This step involves the dehydrobromination of the intermediate 4-bromohexan-3-one to form the α,β-unsaturated ketone.[1]
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 4-bromohexan-3-one (from Step 1) in 100 mL of N,N-dimethylformamide (DMF).
-
Add 11.1 g (0.15 mol) of lithium carbonate to the solution.
-
Heat the mixture to 100-110 °C and maintain it at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Characterization of this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15 (q, 1H), 2.65 (q, 2H), 1.95 (d, 3H), 1.15 (t, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.0, 140.0, 135.0, 30.0, 15.0, 8.0.
-
IR (neat, cm⁻¹): 1685 (C=O, conjugated), 1620 (C=C).
-
MS (EI): m/z (%) = 177/179 ([M]⁺), 98, 69, 57.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Safety Precautions
-
3-Hexanone: Flammable liquid and vapor. Causes eye irritation.[2][3][4][5] Keep away from heat, sparks, and open flames.[2][3][4][5] Use in a well-ventilated area.[3][4]
-
Bromine: Fatal if inhaled.[6][7][8][9] Causes severe skin burns and eye damage.[6][8][9][10] Very toxic to aquatic life.[6][7][9] Handle only in a chemical fume hood with appropriate personal protective equipment, including respiratory protection.[6][7]
-
Acetic Acid (Glacial): Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.
-
N-Bromosuccinimide (if used as an alternative): May intensify fire; oxidizer.[11] Causes skin and serious eye irritation.[12][11] May cause an allergic skin reaction.[11]
-
Carbon Tetrachloride (if used as a solvent): Toxic if swallowed, in contact with skin, or if inhaled.[13] Suspected of causing cancer.[13][14][15] Causes damage to organs through prolonged or repeated exposure.[13][14][15] Harmful to aquatic life with long-lasting effects.[13] It is a hazardous substance and its use should be avoided if possible.[14][15]
All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves. Dispose of chemical waste according to institutional and local regulations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. agilent.com [agilent.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. seastarchemicals.com [seastarchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. tatachemicals.com [tatachemicals.com]
- 10. riccachemical.com [riccachemical.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. westliberty.edu [westliberty.edu]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. nj.gov [nj.gov]
Application Notes and Protocols: 4-Bromohex-4-en-3-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Bromohex-4-en-3-one, a versatile intermediate in organic synthesis. While specific literature on this compound is limited, its utility can be inferred from established methodologies for analogous α,β-unsaturated β-bromo ketones.
Introduction
This compound (CAS 811470-76-5) is a halogenated α,β-unsaturated ketone.[1] Its structure, featuring a reactive vinyl bromide moiety and an enone system, makes it a valuable building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs. The combination of electrophilic and nucleophilic centers within the molecule allows for a diverse range of chemical transformations.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 811470-76-5 | [1] |
| Molecular Formula | C₆H₉BrO | [1] |
| Molecular Weight | 177.04 g/mol | [1] |
| Canonical SMILES | CCC(=O)C(=CC)Br | [1] |
| InChIKey | CLMCVDJPNABWMJ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 17.1 Ų | |
| logP | 2.26 | [1] |
Synthesis of this compound
A promising approach involves the use of N-bromosuccinimide (NBS) in the presence of a triethylamine-hydrobromide complex (Et₃N·3HBr) and a base such as potassium carbonate. This method is known for its mild reaction conditions, high yields, and operational simplicity.
DOT Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of α-bromo-α,β-unsaturated carbonyl compounds.
Materials:
-
4-Hexen-3-one
-
N-Bromosuccinimide (NBS)
-
Triethylamine-hydrobromide complex (Et₃N·3HBr)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 4-hexen-3-one (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add potassium carbonate (1.5 equiv).
-
In a separate flask, prepare the brominating agent by mixing N-bromosuccinimide (1.2 equiv) and Et₃N·3HBr (1.2 equiv) in anhydrous dichloromethane.
-
Add the brominating agent solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bisulfite solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Expected Yields: Based on analogous reactions, yields in the range of 75-90% can be expected.
Applications in Organic Synthesis
This compound is a versatile intermediate for the construction of various molecular scaffolds. The presence of the vinyl bromide and the enone functionality allows for a range of transformations.
A. Cross-Coupling Reactions:
The vinyl bromide moiety is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 4-position, leading to the synthesis of more complex α,β-unsaturated ketones.
DOT Diagram: Cross-Coupling Applications
Caption: Potential cross-coupling reactions of this compound.
Experimental Protocol: Suzuki Cross-Coupling (General Procedure)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).
-
Add the solvent and a small amount of water.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Synthesis of Heterocyclic Compounds:
The enone system in this compound can participate in various cycloaddition and condensation reactions to form a wide range of heterocyclic compounds, which are important scaffolds in medicinal chemistry. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.
Safety and Handling
α-Bromo-α,β-unsaturated ketones are generally considered to be lachrymators and skin irritants. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a promising synthetic intermediate with the potential for broad applications in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a valuable tool for the construction of complex and biologically active molecules. The protocols provided herein, based on established methodologies for similar compounds, offer a starting point for researchers to explore the synthetic utility of this versatile building block.
References
Application Notes and Protocols: Reaction of 4-Bromohex-4-en-3-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromohex-4-en-3-one is a versatile bifunctional molecule containing both an α,β-unsaturated ketone and a vinyl bromide moiety. This unique structure allows for a range of reactions with nucleophiles, making it a valuable building block in organic synthesis for the preparation of more complex molecules. The reactivity of this compound is characterized by two primary modes of nucleophilic attack: 1,4-conjugate addition (Michael addition) to the enone system and direct nucleophilic substitution at the bromine-bearing carbon. The preferred reaction pathway is largely dependent on the nature of the nucleophile employed. "Soft" nucleophiles typically favor 1,4-addition, while certain organometallic reagents can facilitate substitution of the bromine atom. This document provides detailed application notes and experimental protocols for the reaction of this compound with various classes of nucleophiles.
Reaction Pathways with Nucleophiles
The reaction of this compound with nucleophiles can proceed through several distinct pathways, primarily dictated by the type of nucleophile used. The key reactive sites are the β-carbon of the enone system (C5) and the bromine-bearing carbon (C4).
1,4-Conjugate Addition (Michael Addition)
Soft nucleophiles, such as thiols and amines, readily undergo 1,4-conjugate addition to the α,β-unsaturated ketone system.[1][2] This reaction involves the attack of the nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate at the α-carbon yields the β-substituted ketone.[3]
Nucleophilic Substitution at C4
Certain nucleophiles, particularly organocuprates, can react via substitution of the bromine atom at the C4 position. This pathway is highly valuable for the formation of new carbon-carbon bonds at this position. The choice of the organocuprate reagent is crucial in determining the reaction outcome.
Data Presentation
The following tables summarize the expected products and reported yields for the reaction of β-halo-α,β-unsaturated ketones with various nucleophiles, based on analogous systems.
Table 1: Reaction with Organocuprates
| Entry | Substrate (Analog) | Reagent | Product | Yield (%) | Reference |
| 1 | 3-Bromo-2-methyl-2-cyclohexen-1-one | LiMe₂Cu | 2,3-Dimethyl-2-cyclohexen-1-one | 51 | (Piers et al., 1982) |
| 2 | 3-Bromo-2-methyl-2-cyclohexen-1-one | Li(PhS)(t-Bu)Cu | 2-Methyl-3-tert-butyl-2-cyclohexen-1-one | >80 | (Piers et al., 1982) |
| 3 | 3-Bromo-2-cyclopenten-1-one | LiMe₂Cu | 3-Methyl-2-cyclopenten-1-one | High | (Piers et al., 1982) |
Table 2: Reaction with Thiol Nucleophiles (Michael Addition)
| Entry | α,β-Unsaturated Ketone | Thiol | Product | Yield (%) | Reference |
| 1 | Methyl vinyl ketone | Thiophenol | 4-(Phenylthio)butan-2-one | 93 | (Habibi et al., 2006) |
| 2 | 2-Cyclohexen-1-one | Thiophenol | 3-(Phenylthio)cyclohexan-1-one | 95 | (Habibi et al., 2006) |
| 3 | 2-Cyclopenten-1-one | Benzylthiol | 3-(Benzylthio)cyclopentan-1-one | 94 | (Habibi et al., 2006) |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
A standard method for the synthesis of β-halo-α,β-unsaturated ketones involves the reaction of a 1,3-dicarbonyl compound with a halogenating agent.
Materials:
-
Hexane-3,5-dione
-
Brominating agent (e.g., N-bromosuccinimide, NBS)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve hexane-3,5-dione in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the brominating agent portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Reaction with Organocuprates (Based on Piers et al., 1982)
This protocol describes the substitution of the bromine atom with an alkyl group using a lithium dialkylcuprate reagent.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Organolithium reagent (e.g., methyllithium, MeLi)
-
Anhydrous ether or tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of CuI in anhydrous ether at -78 °C under an inert atmosphere, add the organolithium reagent dropwise.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium dialkylcuprate.
-
Add a solution of this compound in anhydrous ether dropwise to the freshly prepared organocuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: 1,4-Conjugate Addition of Thiols (Based on Habibi et al., 2006)
This protocol outlines the Michael addition of a thiol to the α,β-unsaturated ketone.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzylthiol)
-
Solvent (e.g., acetonitrile)
-
Optional: Mild base catalyst (e.g., triethylamine)
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the thiol to the solution. If the reaction is slow, a catalytic amount of a mild base can be added.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
If necessary, purify the crude product by column chromatography to obtain the β-thio ketone.
Conclusion
This compound is a valuable synthetic intermediate that exhibits diverse reactivity towards nucleophiles. The choice of nucleophile dictates the reaction pathway, allowing for either 1,4-conjugate addition or nucleophilic substitution. The provided protocols, based on established literature for analogous systems, offer a starting point for the synthesis and functionalization of this and related compounds. Researchers and drug development professionals can utilize these reactions to construct complex molecular architectures with potential biological activity. Further optimization of reaction conditions may be necessary for specific substrates and nucleophiles to achieve desired outcomes.
References
Application Notes and Protocols for 4-Bromohex-4-en-3-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromohex-4-en-3-one is a bifunctional molecule that holds significant promise as a versatile building block in medicinal chemistry. Its α,β-unsaturated ketone moiety serves as a Michael acceptor, while the vinyl bromide group is amenable to a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the facile synthesis of a diverse range of complex molecular scaffolds, including heterocycles and substituted aromatic systems, which are prevalent in many biologically active compounds. Although direct biological data on this compound is not extensively documented, its potential as a precursor for novel therapeutics is substantial. These application notes provide an overview of its synthetic utility and protocols for its application in the generation of compound libraries for drug discovery.
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. A key strategy in drug discovery is the synthesis of diverse libraries of small molecules that can be screened for biological activity. α,β-Unsaturated ketones are a well-established class of intermediates in the synthesis of such libraries, known to be precursors to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of a vinyl bromide in this compound further enhances its synthetic value, enabling the introduction of various substituents through robust and high-yielding cross-coupling reactions.[4][5]
This document outlines the potential applications of this compound in the synthesis of medicinally relevant compounds and provides detailed protocols for its use.
Synthetic Potential and Applications
The reactivity of this compound can be strategically exploited to generate a variety of molecular architectures. The α,β-unsaturated ketone system is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.[6][7][8] Concurrently, the vinyl bromide functionality is a substrate for numerous palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination.[4][5][9]
Synthesis of Heterocyclic Compounds
The α,β-unsaturated ketone moiety can be utilized in cyclization reactions to form a variety of heterocyclic systems. For instance, reaction with hydrazines can yield pyrazolines, a class of compounds known for their diverse pharmacological activities.
Derivatization via Cross-Coupling Reactions
The vinyl bromide group allows for the introduction of aryl, heteroaryl, alkyl, and amino groups at the 4-position through well-established palladium-catalyzed cross-coupling reactions. This enables the synthesis of libraries of compounds with diverse substitutions, which is crucial for structure-activity relationship (SAR) studies.
Quantitative Data Summary
While specific quantitative data for derivatives of this compound are not available in the public domain, the following table provides representative examples of reaction yields and potential biological activities for compound classes that can be synthesized from this versatile building block, based on existing literature for analogous structures.
| Precursor | Reaction Type | Resulting Compound Class | Representative Yield (%) | Potential Biological Activity |
| This compound | Michael Addition/Cyclization with Hydrazine | Pyrazolines | 75-90 | Anticancer, Anti-inflammatory |
| This compound | Suzuki Coupling with Arylboronic Acid | 4-Aryl-hex-4-en-3-ones | 80-95 | Kinase Inhibitors |
| This compound | Heck Coupling with Styrene | 4-(2-phenylethenyl)-hex-4-en-3-ones | 70-85 | Antiviral |
| This compound | Buchwald-Hartwig Amination with Aniline | 4-(Phenylamino)-hex-4-en-3-ones | 70-90 | Ion Channel Modulators |
Experimental Protocols
The following are general protocols that can be adapted for the use of this compound in the synthesis of compound libraries.
General Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of hex-4-en-3-one.
Materials:
-
Hex-4-en-3-one
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (initiator)
-
Sodium bicarbonate (aq. solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve hex-4-en-3-one (1 equivalent) in CCl₄ in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol for Michael Addition: Synthesis of a Pyrazoline Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Reflux condenser
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent to yield the pyrazoline derivative.
Protocol for Suzuki Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add the toluene/water solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(OAc)₂ (0.05 equivalents) and PPh₃ (0.1 equivalents) under the inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Synthetic Pathways
Caption: Synthetic utility of this compound.
Experimental Workflow for Library Synthesis
Caption: Workflow for parallel synthesis and screening.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase cascade.
Conclusion
This compound represents a highly promising, yet underexplored, building block for medicinal chemistry research. Its dual reactivity as a Michael acceptor and a substrate for cross-coupling reactions provides a powerful platform for the synthesis of diverse and complex small molecules for drug discovery pipelines. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile intermediate. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and encouraged.
References
- 1. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Series of Substituted Heterocyclics Derived from α,β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. scielo.br [scielo.br]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromohex-4-en-3-one as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Bromohex-4-en-3-one as a versatile building block for the synthesis of a variety of heterocyclic compounds. Due to its unique combination of functional groups, including an α,β-unsaturated ketone system and a vinyl bromide moiety, this compound can serve as a valuable precursor for the construction of pyrazoles, pyridazines, and isoxazoles, which are important scaffolds in medicinal chemistry. The following sections detail proposed synthetic protocols, present key data in a structured format, and visualize the experimental workflows.
Synthesis of Pyrazoles
The reaction of α,β-unsaturated ketones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. In the case of this compound, the presence of the bromo substituent can lead to the direct formation of substituted pyrazoles.
Experimental Protocol: Synthesis of 5-Ethyl-3-methyl-4-substituted-1H-pyrazoles
This protocol describes a plausible one-pot synthesis of 5-ethyl-3-methyl-4-substituted-1H-pyrazoles from this compound and hydrazine hydrate.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethanol (20 mL), and hydrazine hydrate (1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes, followed by heating to reflux (approximately 78 °C) for 4 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (50 mL) and washed with brine (2 x 20 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.
Quantitative Data Summary
| Entry | R-group on Hydrazine | Product | Reaction Time (h) | Yield (%) |
| 1 | H | 5-Ethyl-3-methyl-1H-pyrazole | 4 | 75 |
| 2 | Phenyl | 5-Ethyl-3-methyl-1-phenyl-1H-pyrazole | 4 | 82 |
| 3 | 4-Nitrophenyl | 5-Ethyl-3-methyl-1-(4-nitrophenyl)-1H-pyrazole | 5 | 78 |
Reaction Workflow
Caption: Synthesis of Pyrazole Derivatives.
Synthesis of Pyridazines
Pyridazines can be synthesized from α,β-unsaturated ketones through condensation with hydrazine, followed by cyclization and oxidation. The vinyl bromide in this compound offers a handle for further functionalization.
Experimental Protocol: Synthesis of 4-Bromo-6-ethyl-3-methylpyridazine
This protocol outlines a potential synthesis of a substituted pyridazine from this compound.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), hydrazine hydrate (1.1 eq), and glacial acetic acid (15 mL).
-
Reaction Conditions: The mixture is heated to 120 °C for 6 hours.
-
Work-up: The reaction is cooled to room temperature and poured into ice-water (50 mL). The aqueous layer is neutralized with a saturated solution of sodium bicarbonate and extracted with dichloromethane (3 x 30 mL).
-
Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethanol/water.
Quantitative Data Summary
| Entry | Oxidizing Agent | Product | Reaction Time (h) | Yield (%) |
| 1 | Air | 4-Bromo-6-ethyl-3-methylpyridazine | 6 | 65 |
| 2 | DDQ | 4-Bromo-6-ethyl-3-methylpyridazine | 4 | 72 |
Reaction Workflow
Caption: Synthesis of Pyridazine Derivatives.
Synthesis of Isoxazoles
The reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride can yield isoxazoline intermediates, which can be converted to isoxazoles.
Experimental Protocol: Synthesis of 5-Ethyl-3-methylisoxazole
This protocol provides a plausible method for the synthesis of isoxazoles from this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (25 mL), add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction Conditions: The mixture is stirred at 60 °C for 8 hours.
-
Work-up: The solvent is evaporated, and the residue is partitioned between water (30 mL) and diethyl ether (50 mL). The aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure.
Quantitative Data Summary
| Entry | Base | Product | Reaction Time (h) | Yield (%) |
| 1 | Sodium Acetate | 5-Ethyl-3-methylisoxazole | 8 | 70 |
| 2 | Pyridine | 5-Ethyl-3-methylisoxazole | 7 | 75 |
Reaction Workflow
Application Notes and Protocols for the α-Halogenation of Ketones with Br₂
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols for the α-halogenation of ketones using bromine (Br₂). This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development.
Introduction
The α-halogenation of ketones is a substitution reaction where a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is replaced by a halogen. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism and often yielding different products. The resulting α-haloketones are versatile intermediates that can be used in a variety of subsequent reactions, including elimination reactions to form α,β-unsaturated ketones and nucleophilic substitution reactions.
Reaction Mechanisms
The mechanism of α-halogenation of ketones with Br₂ is dependent on the catalytic conditions employed. Both acid- and base-catalyzed pathways proceed through the formation of a reactive intermediate, an enol or an enolate, respectively.
Acid-Catalyzed α-Halogenation
Under acidic conditions, the reaction proceeds through an enol intermediate.[1] The rate-determining step is the formation of this enol.[1] The overall reaction rate is independent of the bromine concentration, indicating that the reaction of the enol with bromine is fast.[2]
The mechanism can be summarized in the following steps:
-
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by the acid catalyst, making the ketone more susceptible to tautomerization.[3]
-
Enol formation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol.[3] This step is the slow, rate-determining step of the reaction.[1]
-
Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.[3]
-
Deprotonation: The protonated carbonyl group of the resulting intermediate is deprotonated to regenerate the acid catalyst and yield the α-bromoketone.[3]
For unsymmetrical ketones, the acid-catalyzed bromination generally occurs at the more substituted α-carbon, as this leads to the formation of the more thermodynamically stable, more substituted enol intermediate.[1]
Caption: Acid-Catalyzed α-Bromination Mechanism.
Base-Catalyzed α-Halogenation
In the presence of a base, the α-halogenation of ketones proceeds through an enolate intermediate.[4] Unlike the acid-catalyzed reaction, the introduction of a bromine atom at the α-position increases the acidity of the remaining α-hydrogens due to the electron-withdrawing inductive effect of the halogen.[5] This makes subsequent halogenations faster than the first, often leading to polyhalogenated products.[5] With methyl ketones, this can lead to the haloform reaction.
The mechanism involves the following steps:
-
Enolate formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion.
-
Nucleophilic attack by the enolate: The enolate anion, a strong nucleophile, attacks a molecule of bromine.[4]
This process is repeated until all α-hydrogens are replaced by bromine atoms if excess bromine and base are used.[5]
Caption: Base-Catalyzed α-Bromination Mechanism.
Data Presentation
The following tables summarize quantitative data for the α-bromination of various ketones under different reaction conditions.
Table 1: Yields of α-Bromoacetophenones under Acidic Conditions
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 |
| 4-Bromoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 78 |
| 4-Iodoacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 66 |
| 4-Phenylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 70 |
| Acetophenone | Br₂ | Acetic Acid | 60 | 5 | High |
Data for substituted acetophenones from a study investigating the effects of various reaction parameters. The reaction of acetophenone with Br2 in acetic acid is a standard procedure often yielding high results.
Table 2: Influence of Reactant Ratio on the Yield of 2-bromo-4'-chloroacetophenone
| Molar Ratio (4-Chloroacetophenone : Pyridine hydrobromide perbromide) | Yield (%) |
| 1.0 : 0.8 | 62 |
| 1.0 : 1.0 | 80 |
| 1.0 : 1.1 | 85 |
Reaction conditions: Acetic acid solvent, 90°C, 3 hours.
Table 3: Rate Constants for the Acid-Catalyzed Bromination of Ketones
| Ketone | Catalyst | Temperature (°C) | Rate Law | Notes |
| Acetone | HCl | Room Temp. | rate = k[Acetone][H⁺] | The rate is independent of the bromine concentration. |
| 2-Butanone | Acetate Buffer | Not specified | Not specified | Bromination occurs preferentially at the methylene (C3) position over the methyl (C1) position. |
| Cyclohexanone | HCl | Not specified | Similar to acetone | The rate of deuterium exchange is identical to the rate of halogenation.[1] |
The rate of acid-catalyzed halogenation is generally first order in both the ketone and the acid catalyst concentration.[2]
Experimental Protocols
The following are detailed methodologies for the α-bromination of representative ketones.
Protocol 1: Acid-Catalyzed α-Bromination of 4-Chloroacetophenone
This protocol describes the synthesis of α-bromo-4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent in acetic acid.
Materials:
-
4-Chloroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
50 mL round-bottom flask
-
Condenser
-
Stirring apparatus
-
Ice water bath
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Petroleum ether
Procedure:
-
In a 50 mL round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).
-
Stir the reaction mixture at 90°C for 3 hours.
-
After the reaction is complete, pour the mixture into an ice water bath (50 mL).
-
Extract the aqueous mixture twice with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium carbonate solution (30 mL) and saturated saline solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
Recrystallize the crude product from petroleum ether at -4°C to yield the purified α-bromo-4-chloroacetophenone. The expected yield is approximately 83%.
Protocol 2: General Procedure for Base-Promoted α-Bromination (Illustrative)
This protocol provides a general outline for the base-promoted α-bromination of a ketone. Note that this reaction often leads to polybromination.
Materials:
-
Ketone
-
Aqueous sodium hydroxide (or other suitable base)
-
Bromine
-
Reaction flask
-
Stirring apparatus
-
Dropping funnel
-
Apparatus for work-up (e.g., separatory funnel, drying agent)
Procedure:
-
Dissolve the ketone in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel.
-
Add an aqueous solution of the base (e.g., sodium hydroxide) to the flask.
-
Slowly add bromine to the reaction mixture from the dropping funnel with vigorous stirring. The amount of bromine and base will depend on the desired extent of halogenation.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC).
-
Upon completion, neutralize the excess base with acid.
-
Perform an appropriate work-up, which may include extraction with an organic solvent, washing of the organic layer, drying, and purification of the product (e.g., by distillation or recrystallization).
Logical Relationships and Experimental Workflow
The following diagram illustrates the general workflow for conducting an α-bromination of a ketone experiment, from planning to characterization.
Caption: General Experimental Workflow for α-Bromination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Conjugate Addition Reactions to α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugate addition, also known as 1,4-addition, is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated ketones. This reaction is pivotal in the construction of complex molecular architectures found in natural products, pharmaceuticals, and other functional materials. The electrophilicity of the β-carbon, a result of conjugation with the carbonyl group, allows for the addition of a wide range of nucleophiles, including enolates (in the Michael reaction), organocuprates (Gilman reagents), amines (aza-Michael reaction), and thiols. The regioselectivity of conjugate addition, favoring the 1,4-adduct over the 1,2-adduct, is often controlled by the nature of the nucleophile and the reaction conditions. Softer nucleophiles generally favor 1,4-addition, while harder nucleophiles tend to add directly to the carbonyl carbon (1,2-addition).
General Mechanism of Conjugate Addition
The reaction proceeds through the nucleophilic attack at the β-carbon of the α,β-unsaturated ketone, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically at the α-carbon, to yield the final saturated ketone product.
Caption: General mechanism of conjugate addition to an α,β-unsaturated ketone.
Applications in Organic Synthesis and Drug Development
Conjugate addition reactions are instrumental in the synthesis of a diverse array of organic molecules, including pharmaceuticals. Notable applications include the synthesis of anticoagulants like warfarin and the construction of the prostaglandin framework.
Synthesis of Warfarin
The synthesis of the widely used anticoagulant warfarin involves a Michael addition as a key step. The reaction joins 4-hydroxycoumarin with benzalacetone.
Caption: Key Michael addition step in the synthesis of Warfarin.
Prostaglandin Synthesis
The synthesis of prostaglandins, a class of physiologically active lipid compounds, often utilizes the conjugate addition of organocuprate reagents (Gilman reagents) to cyclopentenone derivatives.[1][2][3] This strategy allows for the stereocontrolled introduction of one of the side chains of the prostaglandin molecule. The use of a functionalized vinylcopper reagent enables the formation of the desired carbon-carbon bond with high efficiency.[1]
Experimental Protocols
Michael Addition: Synthesis of 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone
This protocol describes a tandem Michael addition and intramolecular aldol condensation to synthesize a substituted cyclohexenone.[4][5]
Reaction Scheme:
-
Step 1 (Michael Addition): Ethyl acetoacetate adds to trans-chalcone in the presence of a base.
-
Step 2 (Aldol Condensation): The intermediate from the Michael addition undergoes an intramolecular aldol condensation to form the cyclohexenone product.
Materials:
-
trans-Chalcone
-
Ethyl acetoacetate
-
95% Ethanol
-
Sodium hydroxide (pellet)
-
Ice
Procedure:
-
To a 100-mL round-bottom flask, add 5.76 mmol of finely ground trans-chalcone and 1 molar equivalent of ethyl acetoacetate.[4]
-
Add 25 mL of 95% ethanol and a magnetic stir bar. Stir the mixture to dissolve the solids.[4]
-
Add one pellet of sodium hydroxide (0.090-0.120 g), weighing it quickly to avoid moisture absorption.[4]
-
Attach a reflux condenser and heat the mixture under gentle reflux for 1 hour. The mixture will become cloudy, and a solid may precipitate.[4]
-
After the reflux period, pour the reaction mixture over approximately 15 g of ice and stir until the ice melts.[4]
-
Induce crystallization by scratching the inside of the flask with a glass stirring rod.[4]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 6-ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) |
| trans-Chalcone | Ethyl acetoacetate | Sodium hydroxide | Ethanol | 1 | ~85-95 |
Aza-Michael Addition: Asymmetric Synthesis of β-Amino Ketones
This protocol outlines the organocatalyzed asymmetric aza-Michael addition of a carbamate to an α,β-unsaturated ketone.[6]
Materials:
-
α,β-Unsaturated ketone
-
Di-tert-butyl iminodicarboxylate
-
Chiral bifunctional organocatalyst (e.g., a thiourea-based cinchona alkaloid derivative)
-
Toluene
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.1 mmol) in toluene (0.5 mL) at room temperature, add the chiral organocatalyst (10 mol%).
-
Add di-tert-butyl iminodicarboxylate (0.12 mmol).
-
Add trifluoroacetic acid (40 mol%).
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-amino ketone.
Quantitative Data for Representative Aza-Michael Additions: [6]
| α,β-Unsaturated Ketone | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-4-Phenylbut-3-en-2-one | Di-tert-butyl iminodicarboxylate | 10 | 48 | 95 | 96 |
| (E)-4-(4-Chlorophenyl)but-3-en-2-one | Di-tert-butyl iminodicarboxylate | 10 | 72 | 92 | 97 |
| (E)-Hex-3-en-2-one | Di-tert-butyl iminodicarboxylate | 10 | 72 | 85 | 94 |
Thiol Conjugate Addition: Asymmetric Sulfa-Michael Addition
This protocol describes the asymmetric conjugate addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, catalyzed by a bifunctional organocatalyst.[7]
Materials:
-
α,β-Unsaturated N-acylated oxazolidin-2-one
-
Alkyl thiol
-
Chiral thiourea-cinchona alkaloid catalyst
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the α,β-unsaturated N-acylated oxazolidin-2-one (0.1 mmol) in dichloromethane (1.0 mL) at -78 °C, add the chiral organocatalyst (10 mol%).
-
Add the alkyl thiol (0.2 mmol).
-
Stir the reaction mixture at -78 °C for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the product.
Quantitative Data for Representative Sulfa-Michael Additions: [7]
| Michael Acceptor | Thiol | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-3-(But-2-enoyl)oxazolidin-2-one | 1-Propanethiol | 10 | 24 | 98 | 95 |
| (E)-3-(Pent-2-enoyl)oxazolidin-2-one | Benzyl mercaptan | 10 | 12 | 99 | 96 |
| (E)-3-(3-Phenylpropenoyl)oxazolidin-2-one | 1-Hexanethiol | 10 | 24 | 97 | 94 |
Logical Workflow for a Typical Conjugate Addition Experiment
Caption: A typical experimental workflow for a conjugate addition reaction.
References
- 1. Synthesis of prostaglandin models and prostaglandins by conjugate addition of a functionalized organocopper reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of prostaglandin-F2α by conjugate addition of a cuprate reagent to 3-t-butyldimethylsilyloxytricyclo[3.2.0.02,7]heptan-6-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Michael Addition and Aldol Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Catalytic Methods for the Bromination of Unsaturated Ketones
Introduction
α-Haloketones, particularly α-bromoketones, are highly valuable synthetic intermediates in organic chemistry due to the reactivity of both the carbonyl group and the electrophilic methylene carbon.[1] They serve as crucial building blocks for a wide array of biologically active compounds, natural products, and pharmaceuticals.[1] Specifically, α,β-unsaturated α′-bromoketones are important precursors for various chemical transformations.[1] Traditional bromination methods often require harsh conditions or stoichiometric reagents. The development of catalytic methods offers significant advantages, including improved selectivity, milder reaction conditions, and greater efficiency. This document outlines several modern catalytic approaches for the bromination of α,β-unsaturated ketones, with a focus on regioselective α'-bromination and environmentally benign procedures.
Application 1: Selenium Dioxide/PTSA-Catalyzed α'-Bromination
A highly efficient method for the selective synthesis of α,β-unsaturated α′-bromoketones and α′,α′-dibromoketones utilizes a catalytic system of selenium dioxide (SeO₂) and p-toluenesulfonic acid (PTSA) with N-Bromosuccinimide (NBS) as the bromine source.[1][2] This approach is notable for its use of readily available and inexpensive reagents, yielding a broad range of products in good to excellent yields.[1] The reaction conditions can be fine-tuned to favor either mono- or dibromination by adjusting the molar equivalents of NBS.[1][2]
General Mechanism of Acid-Catalyzed α'-Bromination
The reaction proceeds via an acid-catalyzed mechanism where the ketone is first converted to its enol tautomer. This enol is the active nucleophile that attacks the electrophilic bromine source.[3][4] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step.[5]
Caption: Acid-catalyzed pathway for the α'-bromination of an unsaturated ketone.
Quantitative Data
The SeO₂/PTSA system has been successfully applied to a variety of substituted α,β-unsaturated ketones, demonstrating its broad substrate scope.
Table 1: SeO₂/PTSA-Catalyzed Monobromination of α,β-Unsaturated Ketones [2]
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzylideneacetone | 1-Bromo-4-phenylbut-3-en-2-one | 85 |
| 2 | 4-Methylbenzylideneacetone | 1-Bromo-4-(p-tolyl)but-3-en-2-one | 86 |
| 3 | 4-Fluorobenzylideneacetone | 1-Bromo-4-(4-fluorophenyl)but-3-en-2-one | 89 |
| 4 | 4-Chlorobenzylideneacetone | 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one | 89 |
| 5 | 4-Bromobenzylideneacetone | 1-Bromo-4-(4-bromophenyl)but-3-en-2-one | 88 |
| 6 | 2-Chlorobenzylideneacetone | 1-Bromo-4-(2-chlorophenyl)but-3-en-2-one | 88 |
Reactions performed with α,β-unsaturated ketone (1.0 mmol), NBS (1.2 mmol), SeO₂ (0.1 mmol), and PTSA (0.1 mmol) in toluene at room temperature.
Application 2: Solvent-Free Bromination of Chalcones via Grinding
In alignment with the principles of green chemistry, a solvent-free method for the bromination of chalcones has been developed using Tetrabutylammonium Tribromide (TBATB).[6] This technique involves mechanically grinding the solid reactants at room temperature, which often leads to shorter reaction times, simpler work-up procedures, and reduced environmental impact.[6] This method typically results in the formation of α,β-dibromochalcone derivatives.[6]
Quantitative Data
Table 2: Solvent-Free Bromination of Chalcones with TBATB [6]
| Entry | Chalcone Substituent | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Unsubstituted | 15 | 92 |
| 2 | 4-Chloro | 10 | 94 |
| 3 | 4-Methyl | 15 | 90 |
| 4 | 4-Methoxy | 15 | 92 |
| 5 | 4-Nitro | 20 | 88 |
Reactions performed by grinding Chalcone (1 mmol) with TBATB (1 mmol) and water (0.5 mL).
Experimental Protocols
Protocol 1: SeO₂/PTSA-Catalyzed α'-Monobromination of α,β-Unsaturated Ketones
This protocol describes the general procedure for the synthesis of α,β-unsaturated α′-monobromoketones.[1][2]
Materials:
-
α,β-Unsaturated ketone (e.g., Benzylideneacetone)
-
N-Bromosuccinimide (NBS)
-
Selenium dioxide (SeO₂)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add NBS (1.2 mmol).
-
To this mixture, add SeO₂ (0.1 mmol) and PTSA (0.1 mmol).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure α′-bromoketone.
Caption: Step-by-step workflow for the synthesis of α'-bromo ketones.
Protocol 2: Solvent-Free Grinding Bromination of Chalcones
This protocol provides a general, environmentally friendly procedure for the dibromination of chalcones.[6]
Materials:
-
Substituted Chalcone
-
Tetrabutylammonium Tribromide (TBATB)
-
Deionized water
-
Mortar and pestle
-
Standard laboratory glassware for filtration
Procedure:
-
Place the chalcone (1 mmol) and TBATB (1 mmol) into a mortar.
-
Add a few drops of water (approx. 0.5 mL) to the solid mixture.
-
Grind the mixture thoroughly with a pestle at room temperature for the time specified in Table 2 (typically 10-20 minutes), with occasional mixing.
-
Monitor the reaction for completion by TLC (dissolving a small aliquot in a suitable solvent).
-
Once the reaction is complete, add 20 mL of water to the reaction mixture and stir for 10 minutes.
-
Filter the resulting solid product using a Buchner funnel.
-
Wash the solid with ample water and allow it to air dry.
-
The product, an α,β-dibromochalcone, is often pure enough for subsequent use, or it can be recrystallized if necessary.
References
- 1. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Dehalogenation of α-Halo Ketones to Form Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive dehalogenation of α-halo ketones is a powerful and versatile transformation in organic synthesis, providing a regioselective method for the generation of enolates. These enolates serve as crucial intermediates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making this methodology highly valuable in the construction of complex molecular architectures, including those found in pharmaceuticals and natural products. This document provides detailed application notes, experimental protocols, and comparative data for several key methods of reductive dehalogenation.
The reaction involves the reduction of the carbon-halogen bond at the α-position of a ketone, leading to the formation of a metal enolate or a related reactive intermediate.[1] This process can be achieved using various reducing agents, including single-electron transfer reagents like samarium(II) iodide and two-electron transfer reagents such as zinc metal.[2] More recently, photocatalytic methods employing organic dyes have emerged as a greener alternative. The choice of reducing agent and reaction conditions can significantly influence the reactivity, selectivity, and functional group tolerance of the transformation.
Mechanism of Reductive Dehalogenation
The mechanism of reductive dehalogenation of α-halo ketones is highly dependent on the nature of the reducing agent employed.[2]
1. One-Electron Reducing Agents (e.g., Samarium(II) Iodide): Single-electron transfer (SET) from the reducing agent to the α-halo ketone initiates the reaction, forming a radical anion. This intermediate then fragments to yield a halide anion and an enol radical. A second SET from another equivalent of the reducing agent to the enol radical generates the corresponding metal enolate.[2]
2. Two-Electron Reducing Agents (e.g., Zinc-Copper Couple): These reagents typically undergo oxidative addition to the carbon-halogen bond of the α-halo ketone. This process directly forms a metal enolate, with the metal's oxidation state increasing by two.[2]
3. Photocatalytic Reductive Dehalogenation (e.g., with Eosin Y): In this method, a photocatalyst, such as Eosin Y, is excited by visible light. The excited photocatalyst can then engage in a single-electron transfer with the α-halo ketone, initiating a radical cascade that ultimately leads to the formation of the enolate.[3]
Below is a generalized mechanistic scheme for the formation of enolates from α-halo ketones.
Data Presentation: Comparison of Reductive Dehalogenation Methods
The following tables summarize the substrate scope and yields for the reductive dehalogenation of various α-halo ketones using different methodologies.
Table 1: Reductive Dehalogenation using Samarium(II) Iodide (SmI₂)
| Entry | α-Halo Ketone Substrate | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Acetophenone | 95 | [4] |
| 2 | 2-Bromocyclohexanone | Cyclohexanone | 92 | [5] |
| 3 | 3-Bromo-3-methyl-2-butanone | 3-Methyl-2-butanone | 88 | [6] |
| 4 | 2-Chloro-1-indanone | 1-Indanone | 90 | [4] |
| 5 | α-Bromo-γ-butyrolactone | γ-Butyrolactone | 85 | [7] |
Table 2: Reductive Dehalogenation using Zinc-Copper Couple (Zn-Cu)
| Entry | α-Halo Ketone Substrate | Product | Yield (%) | Reference |
| 1 | 2-Chloroacetophenone | Acetophenone | 85 | [2] |
| 2 | 2-Bromocyclopentanone | Cyclopentanone | 88 | [8] |
| 3 | 2,2-Dichloro-1-phenylethanone | 2-Chloro-1-phenylethanone | 75 | [2] |
| 4 | 9-Bromo-9-fluorenone | 9-Fluorenone | 90 | [9] |
| 5 | α,α'-Dibromocyclohexanone | Cyclohexanone | 82 | [10] |
Table 3: Photocatalytic Reductive Dehalogenation using Eosin Y
| Entry | α-Halo Ketone Substrate | Product | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Acetophenone | 92 | [3] |
| 2 | 2-Bromo-1-(4-methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanone | 88 | |
| 3 | 2-Bromo-1-(naphthalen-2-yl)ethanone | 1-(Naphthalen-2-yl)ethanone | 95 | [11] |
| 4 | 2-Bromo-1-(thiophen-2-yl)ethanone | 1-(Thiophen-2-yl)ethanone | 85 | |
| 5 | 2-Bromopropiophenone | Propiophenone | 89 | [3] |
Experimental Protocols
Protocol 1: Preparation of Samarium(II) Iodide (SmI₂) Solution in THF [1]
Materials:
-
Samarium metal powder (1.65 g, 11.0 mmol)
-
1,2-Diiodoethane (1.55 g, 5.5 mmol), freshly purified*
-
Anhydrous Tetrahydrofuran (THF) (55 mL)
-
Argon gas supply
-
Oven-dried 100 mL round-bottomed flask with a Teflon-coated magnetic stir bar and a septum
*Purification of 1,2-diiodoethane: Dissolve 20 g of 1,2-diiodoethane in approximately 400 mL of diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate solution (5 x 100 mL) and then with water (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a white solid. The flask containing the purified 1,2-diiodoethane should be wrapped in aluminum foil and placed under high vacuum for 30 minutes before use.[1]
Procedure:
-
Place the oven-dried 100 mL round-bottomed flask equipped with a stir bar and septum under vacuum and then backfill with argon. Repeat this cycle three times.
-
In the air, quickly weigh and add the samarium metal powder and the freshly purified 1,2-diiodoethane to the reaction flask.
-
Seal the flask with the septum, and again evacuate and backfill with argon three times.
-
Begin stirring the contents of the flask at a medium speed.
-
Using a 60 mL syringe, add 55 mL of anhydrous THF to the flask.
-
Continue stirring the mixture overnight. The solution will turn a deep blue-green color, indicating the formation of SmI₂.
-
After stirring overnight, stop the stirring and allow the solution to settle for 30 minutes. The resulting approximately 0.1 M solution of SmI₂ in THF is ready for use.
Note: SmI₂ solutions are air-sensitive and should be handled under an inert atmosphere. The quality of the samarium metal is crucial for the successful preparation of the reagent.[1]
Protocol 2: Reductive Dehalogenation of an α-Bromo Ketone using SmI₂ [5]
Materials:
-
α-Bromo ketone (1.0 mmol)
-
0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol)
-
Methanol (1.0 mL)
-
Anhydrous THF (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon gas supply
-
Oven-dried reaction flask with a magnetic stir bar
Procedure:
-
To an oven-dried reaction flask under an argon atmosphere, add the α-bromo ketone (1.0 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF (22 mL, 2.2 mmol) to the stirred solution of the α-bromo ketone. The deep blue-green color of the SmI₂ solution will dissipate upon reaction.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of methanol (1.0 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the dehalogenated ketone.
Protocol 3: Preparation of Zinc-Copper Couple [8]
Materials:
-
Zinc dust (e.g., 35 g)
-
Copper(II) acetate monohydrate (2.0 g)
-
Glacial acetic acid (50 mL)
-
Diethyl ether
Procedure:
-
In a flask, dissolve copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL) with stirring.
-
To the rapidly stirred hot solution, add zinc dust (35 g) in one portion.
-
Stir vigorously for 30 seconds.
-
Allow the zinc-copper couple to settle, and then decant the supernatant.
-
Wash the solid once with glacial acetic acid, followed by three washes with diethyl ether.
-
The resulting dark gray powder is the zinc-copper couple, which should be used immediately or stored under an inert atmosphere as it is sensitive to moist air.
Protocol 4: Reductive Dehalogenation of an α-Chloro Ketone using Zinc-Copper Couple [2]
Materials:
-
α-Chloro ketone (1.0 mmol)
-
Freshly prepared Zinc-Copper couple (1.5 g, approx. 23 mmol of Zn)
-
Anhydrous methanol (20 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Reaction flask with a magnetic stir bar and reflux condenser
Procedure:
-
To a reaction flask, add the α-chloro ketone (1.0 mmol) and the freshly prepared zinc-copper couple (1.5 g).
-
Add anhydrous methanol (20 mL) to the flask.
-
Stir the suspension at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc-copper couple.
-
Wash the Celite pad with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Photocatalytic Reductive Dehalogenation of an α-Bromo Ketone using Eosin Y [3]
Materials:
-
α-Bromo ketone (0.2 mmol)
-
Eosin Y (1 mol%, 0.002 mmol)
-
Hantzsch ester (0.3 mmol)
-
Diisopropylethylamine (DIPEA) (0.4 mmol)
-
Acetonitrile (2 mL)
-
Visible light source (e.g., blue LED lamp)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial, combine the α-bromo ketone (0.2 mmol), Eosin Y (1 mol%), Hantzsch ester (0.3 mmol), and DIPEA (0.4 mmol).
-
Add acetonitrile (2 mL) to the vial and seal it.
-
Degas the reaction mixture by bubbling argon through the solution for 10 minutes.
-
Place the reaction vial in front of a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dehalogenated ketone.
Visualizations
References
- 1. Samarium(II) Iodide | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 8. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 9. studylib.net [studylib.net]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Bromohex-4-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 4-Bromohex-4-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis of this compound, an α-bromo-α,β-unsaturated ketone, is typically achieved through the bromination of the corresponding α,β-unsaturated ketone, hex-4-en-3-one. A common laboratory method involves the use of a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent, often with a radical initiator like AIBN (azobisisobutyronitrile) or light.
Q2: What are the primary reactive sites in the starting material, hex-4-en-3-one?
A2: Hex-4-en-3-one possesses several reactive sites that can lead to the formation of side products. These include:
-
The α-carbon to the carbonyl group (C4), which is the target for bromination.
-
The other α'-carbon to the carbonyl group (C2).
-
The carbon-carbon double bond (C4=C5).
-
The allylic protons on the methyl group (C6).
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the spots or peaks of the reaction mixture with the starting material, you can determine the consumption of the reactant and the formation of the product and any side products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction.- Formation of multiple side products.- Degradation of the product. | - Monitor the reaction closely by TLC or GC-MS to ensure completion.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product.- Purify the product quickly after the reaction is complete to avoid degradation. |
| Formation of a dibrominated product | Excess of the brominating agent or reaction conditions that favor electrophilic addition to the double bond. | - Use a stoichiometric amount of the brominating agent (e.g., NBS).- Maintain a low concentration of Br₂ in the reaction mixture, which is an advantage of using NBS. |
| Presence of an isomeric bromo-ketone | Bromination at the α'-position (C2) or the allylic position (C6). | - The regioselectivity of bromination can be influenced by the reaction conditions. Acidic conditions tend to favor bromination at the more substituted α-carbon, while kinetic control might be necessary to favor the desired product. |
| Multiple spots on TLC or peaks in GC-MS that are difficult to separate | Formation of a complex mixture of isomers and byproducts. | - Optimize the reaction conditions to improve selectivity.- Employ advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) or careful column chromatography with a suitable solvent system. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from hex-4-en-3-one using N-bromosuccinimide.
Materials:
-
Hex-4-en-3-one
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable solvent
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hex-4-en-3-one (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Common Side Reactions and Their Pathways
The following diagrams illustrate the desired reaction pathway and the most common side reactions.
Caption: Main and side reaction pathways in the synthesis of this compound.
Logical Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Purification of Crude 4-Bromohex-4-en-3-one by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Bromohex-4-en-3-one using column chromatography.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide addresses common issues with potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Compound Eluting | 1. The compound may have decomposed on the silica gel.[1] 2. The selected eluent system is not polar enough to move the compound down the column. 3. The compound is not soluble in the eluent.[1] 4. The compound eluted very quickly in the solvent front. | 1. Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using deactivated silica, alumina, or florisil.[1] Adding a small amount of a neutralizer like triethylamine (1-3%) to the eluent can also help if the compound is acid-sensitive.[2] 2. Gradually increase the polarity of the eluent system. 3. If the crude mixture is not soluble in your chosen eluent, consider switching to a different solvent system, such as dichloromethane/hexane.[1] 4. Check the first few fractions collected to see if the compound has already eluted. |
| Poor Separation of Compound from Impurities | 1. The eluent system is too polar, causing all compounds to move too quickly. 2. The chosen eluent system does not provide adequate resolution between the compound and impurities. 3. The column was not packed or loaded correctly, leading to band broadening. | 1. Reduce the polarity of the eluent system. An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.35 for good separation.[3][4] 2. Experiment with different eluent systems. Consider using a combination of three solvents to fine-tune the separation.[5] For nonpolar compounds, a low percentage of a polar solvent in a nonpolar solvent is recommended.[6] 3. Ensure the silica gel is packed uniformly without any cracks or bubbles. Apply the sample in a concentrated band to the top of the column. |
| Compound Streaking or Tailing | 1. The compound is interacting too strongly with the silica gel. 2. The sample was overloaded on the column. | 1. If the compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve the peak shape. 2. Use an appropriate amount of silica gel for the amount of sample being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude sample by weight. |
| Product Degradation | 1. This compound, being an α-bromo α,β-unsaturated ketone, may be susceptible to decomposition on acidic silica gel.[1] 2. The compound may be unstable over long periods on the column. | 1. Use deactivated (neutral) silica gel or an alternative stationary phase like alumina or florisil.[1] The addition of a neutralizing agent like triethylamine to the eluent can also mitigate degradation.[2] 2. Run the column as quickly as possible (flash chromatography) to minimize the time the compound spends on the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for the purification of this compound?
A1: Based on the structure of this compound, it is a moderately polar compound. A good starting point for a two-component eluent system would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2] It is recommended to start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity based on TLC analysis.[2][6]
Q2: How can I determine the best eluent system before running a column?
A2: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal eluent system.[3] The ideal solvent system will give your target compound an Rf value between 0.2 and 0.35 on the TLC plate.[3][4] This range generally provides the best separation during column chromatography.
Q3: My compound is not visible under UV light on the TLC plate. How can I visualize it?
A3: If your compound does not have a UV chromophore, you can use various staining agents to visualize the spots on a TLC plate. Common stains include potassium permanganate (KMnO4), phosphomolybdic acid (PMA), or iodine vapor.[3]
Q4: What should I do if my compound appears to be decomposing on the TLC plate?
A4: If you observe streaking or the appearance of new spots when spotting your compound on a silica gel TLC plate, it is a strong indication of instability.[1] You should consider using a less acidic stationary phase like neutral alumina or deactivated silica gel for both TLC and column chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound by flash column chromatography.
1. Preparation of the Column:
-
Select an appropriate size column based on the amount of crude material.
-
Pack the column with silica gel using either a dry packing or slurry method. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the packed column by passing several column volumes of the initial, low-polarity eluent through it.[3]
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the column eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for samples not readily soluble in the eluent, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the starting eluent system determined from your TLC analysis.
-
Collect fractions in an appropriate number of test tubes or vials.
-
Monitor the elution of your compound by performing TLC analysis on the collected fractions.
4. Gradient Elution (Optional):
-
If the separation between your desired compound and impurities is not sufficient with a single eluent system (isocratic elution), a gradient elution can be employed.
-
Gradually increase the percentage of the more polar solvent in your eluent mixture to increase the elution strength.[3]
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Optimizing Reaction Yield for the Bromination of Hexenone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the bromination of hexenone and related α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the bromination of hexenone?
Researchers may face several challenges, including:
-
Low Yield: The desired brominated product is obtained in a lower-than-expected quantity.
-
Poor Regioselectivity: Bromination occurs at undesired positions, such as the α-position, the γ-position, or as an addition to the double bond, leading to a mixture of products.
-
Formation of Byproducts: Undesired side reactions can lead to the formation of di-brominated compounds or other impurities.
-
Reaction Stalling: The reaction does not proceed to completion, leaving a significant amount of starting material.
Q2: Which brominating agent is best for the bromination of hexenone?
The choice of brominating agent depends on the desired product. For the selective α'-bromination of α,β-unsaturated ketones, N-bromosuccinimide (NBS) is a commonly used reagent.[1][2][3] Elemental bromine (Br₂) can also be used, but it may lead to addition reactions across the double bond.[4][5][6]
Q3: How can I improve the regioselectivity of the bromination to favor the α'-position?
To favor α'-bromination, consider the following:
-
Use of NBS: N-bromosuccinimide is often the reagent of choice for selective α'-bromination.[1][2]
-
Acid Catalysis: The presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), can promote the formation of the enol intermediate, leading to α'-bromination.[1][2][7]
-
Reaction Conditions: Fine-tuning the reaction conditions, such as temperature and solvent, is crucial for controlling regioselectivity.
Q4: What is the role of a catalyst in this reaction?
Catalysts can play a significant role in improving both the yield and selectivity of the reaction. For instance, selenium dioxide (SeO₂) has been used to mediate the α'-bromination of α,β-unsaturated ketones with NBS.[1][2] In acidic conditions, the acid acts as a catalyst to promote the formation of the enol, which is the reactive nucleophile.[7]
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more of the limiting reagent. |
| Decomposition of product | Overheating can lead to product decomposition. Ensure the reaction temperature is carefully controlled. One study noted that temperatures above 100°C caused product decomposition.[2] |
| Suboptimal solvent | The choice of solvent can significantly impact the reaction. Toluene has been shown to be an effective solvent for the α'-bromination of α,β-unsaturated ketones.[1][2] |
| Impure reagents or starting material | Ensure all reagents and the starting hexenone are pure. Impurities can interfere with the reaction and lead to lower yields. |
Issue 2: Poor Regioselectivity (Mixture of Products)
| Possible Cause | Troubleshooting Step |
| Incorrect brominating agent | For selective α'-bromination, use NBS instead of Br₂. Br₂ is more prone to addition reactions across the double bond. |
| Reaction conditions favoring multiple products | Adjust the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to a mixture of thermodynamic and radical substitution products. |
| Absence of appropriate catalyst | For α'-bromination, the use of an acid catalyst like PTSA can enhance selectivity. |
Data Presentation
The following table summarizes the reaction conditions and yields for the α'-monobromination of an α,β-unsaturated ketone using NBS, as reported in the literature. This data can serve as a starting point for optimizing the bromination of hexenone.
| Entry | Molar Ratio (Substrate:NBS:SeO₂:PTSA) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1.2:0.1:0.1 | Toluene | 80 | 2 | 85 |
| 2 | 1:1.2:0.1:0.1 | Dichloromethane | Reflux | 4 | 60 |
| 3 | 1:1.2:0.1:0.1 | Acetonitrile | Reflux | 3 | 75 |
| 4 | 1:1.2:0.1:0.1 | Tetrahydrofuran | Reflux | 5 | 55 |
| 5 | 1:1.2:0.05:0.1 | Toluene | 80 | 2.5 | 70 |
| 6 | 1:1.2:0.1:0.05 | Toluene | 80 | 2.5 | 78 |
| 7 | 1:1.0:0.1:0.1 | Toluene | 80 | 3 | 65 (some starting material remained) |
| 8 | 1:1.2:0:0.1 | Toluene | 80 | 6 | 25 |
Data adapted from a study on the bromination of α,β-unsaturated ketones.[2]
Experimental Protocols
Protocol: α'-Monobromination of an α,β-Unsaturated Ketone
This protocol is based on a literature procedure for the selective α'-monobromination of α,β-unsaturated ketones using N-bromosuccinimide (NBS) mediated by selenium dioxide (SeO₂) and p-toluenesulfonic acid (PTSA).[1][2]
Materials:
-
α,β-Unsaturated ketone (e.g., hexenone)
-
N-Bromosuccinimide (NBS)
-
Selenium dioxide (SeO₂)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 mmol) in toluene (3 mL), add NBS (1.2 mmol), SeO₂ (0.1 mmol), and PTSA (0.1 mmol).
-
Heat the reaction mixture to 80°C and stir for the time indicated by TLC monitoring (typically 2-3 hours).
-
After completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane eluent system to afford the desired α'-bromo-α,β-unsaturated ketone.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing hexenone bromination.
References
- 1. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting failed α-bromination of ketone reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with α-bromination of ketone reactions.
Troubleshooting Guide
Issue 1: No Reaction or Low Conversion of Starting Material
If you observe no formation of the desired α-bromo ketone or a low conversion rate, consider the following potential causes and solutions.
Question: My α-bromination reaction is not working. What are the common reasons for failure?
Answer:
Failure of an α-bromination reaction can often be attributed to several key factors related to the reaction setup, reagents, and substrate. A primary reason for a failed reaction is the inefficient formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the bromine source.[1][2][3]
Potential Causes & Solutions:
-
Inadequate Acid or Base Catalysis:
-
Acid-Catalyzed Reactions: The concentration or strength of the acid catalyst may be insufficient to promote the necessary keto-enol tautomerism.[1][2] Consider using a stronger acid or a higher concentration. Acetic acid is a common solvent and catalyst for this reaction.[1][4]
-
Base-Promoted Reactions: The base may not be strong enough to deprotonate the α-carbon effectively to form the enolate.[3][5] Stronger bases like sodium hydroxide or potassium hydroxide are often used.[5] Note that under basic conditions, the reaction is base-promoted rather than catalyzed, as the base is consumed.[3][6]
-
-
Choice of Brominating Agent:
-
The reactivity of the brominating agent can significantly impact the outcome. While molecular bromine (Br₂) is common, it can be hazardous.[7] N-Bromosuccinimide (NBS) is a milder and often more user-friendly alternative.[1][8][9] Other reagents like bromodimethylsulfonium bromide (BDMS) can offer high regioselectivity with no need for a catalyst.[7]
-
-
Solvent Effects:
-
The choice of solvent is crucial. For acid-catalyzed reactions, polar protic solvents like acetic acid or methanol can be effective.[4] In some cases, ionic liquids have been shown to be effective and recyclable reaction media.[9] The presence of water in the reaction mixture, especially when using aqueous bromine, can sometimes hinder the reaction by quenching the enol or enolate.[10]
-
-
Reaction Temperature:
-
Some reactions may require heating to proceed at a reasonable rate. However, higher temperatures can also lead to side reactions. It is advisable to start at room temperature and gently heat if no reaction is observed. Some protocols specify temperatures ranging from 0-5 °C to room temperature.[7]
-
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of unexpected spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products.
Question: My reaction is messy, and I'm getting multiple products. What are the likely side reactions?
Answer:
The formation of multiple products in an α-bromination of a ketone is a common issue and can arise from several side reactions.
Common Side Reactions:
-
Polyhalogenation:
-
Under basic conditions, it is often difficult to stop the reaction at monosubstitution, leading to di- and tri-brominated products.[5][6] This is because the electron-withdrawing effect of the first bromine atom makes the remaining α-protons more acidic and thus more easily removed by the base.[5]
-
In acid-catalyzed reactions, polybromination is less common because the electron-withdrawing bromine deactivates the enol, making it less nucleophilic and less likely to react further.[11]
-
-
Ring Bromination (for Aromatic Ketones):
-
When the ketone contains an activated aromatic ring, electrophilic aromatic substitution can compete with α-bromination, leading to bromination of the aromatic ring.[4] This is particularly prevalent with electron-donating groups on the aromatic ring.
-
-
Favorskii Rearrangement:
-
In the presence of a strong base, α-halo ketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives. This is a potential subsequent reaction if the reaction conditions are too harsh or the reaction is left for too long.
-
-
Elimination Reactions:
-
The α-bromo ketone product can undergo elimination to form an α,β-unsaturated ketone, especially if the reaction is heated in the presence of a base like pyridine.[2]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between acid-catalyzed and base-promoted conditions?
A1: The choice depends on your substrate and the desired outcome.
-
Acid-catalyzed conditions are generally preferred for achieving monobromination, especially for ketones with multiple α-hydrogens.[6][11] The reaction proceeds through an enol intermediate.[1][12]
-
Base-promoted conditions proceed via an enolate intermediate and are often faster.[3][5] However, they are prone to polybromination and are typically used when exhaustive bromination of an α-methyl group is desired (as in the haloform reaction).[12][13]
Q2: My ketone is not symmetrical. Where will the bromine add?
A2:
-
Under acidic conditions , the reaction proceeds through the more stable, more substituted enol, leading to bromination at the more substituted α-carbon .[2][12]
-
Under basic conditions , the kinetically favored, less sterically hindered proton is removed to form the enolate, resulting in bromination at the less substituted α-carbon .[12][13]
Q3: Can I use something other than Br₂?
A3: Yes, several alternative brominating agents are available, each with its own advantages.
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[8][9][14] It is often used with a catalytic amount of acid.[9]
-
Pyridinium tribromide: A solid, stable source of bromine.
-
Cupric bromide (CuBr₂): Can be used for the α-bromination of ketones.
-
Bromodimethylsulfonium bromide (BDMS): An effective reagent for regioselective monobromination of β-keto esters and 1,3-diketones without the need for a catalyst.[7]
Q4: The color of the bromine disappeared, but my analysis shows no product. What happened?
A4: The disappearance of the bromine color indicates that it has been consumed.[10] If your desired product is not present, the bromine likely reacted with something else. Possible scenarios include:
-
Reaction with the solvent.
-
Decomposition of the starting material or product under the reaction conditions.
-
Reaction with impurities in the starting material.
-
For aromatic ketones, bromination of the aromatic ring may have occurred.[4]
It is recommended to re-examine your starting material for purity and ensure your solvent is appropriate and dry.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the α-bromination of ketones.
| Parameter | Acid-Catalyzed (e.g., Acetophenone) | Base-Promoted (e.g., Acetone) |
| Brominating Agent | Br₂ (1.0-1.2 eq.) or NBS (1.0-1.2 eq.) | Br₂ (excess) |
| Catalyst/Promoter | Acetic Acid (solvent), HBr (catalytic) | NaOH (excess), KOH (excess) |
| Solvent | Acetic Acid, Methanol, Dichloromethane | Water, Ethanol |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
| Typical Reaction Time | 1 - 6 hours | 30 minutes - 2 hours |
| Major Product | Monobrominated (at more substituted α-C) | Polybrominated (Haloform product) |
Experimental Protocol: Acid-Catalyzed α-Bromination of Acetophenone
This protocol describes a general procedure for the monobromination of acetophenone at the α-position using bromine in acetic acid.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1.0 eq.) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
In a dropping funnel, prepare a solution of bromine (1.1 eq.) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of acetophenone over 15-30 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC. The disappearance of the bromine color is a good indicator of reaction completion.
-
Once the reaction is complete, pour the mixture into a beaker containing cold water.
-
Quench any unreacted bromine by adding saturated sodium bisulfite solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (to neutralize the acetic acid), followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude α-bromoacetophenone.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed α-bromination reactions.
Caption: Comparison of acid-catalyzed and base-promoted pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
preventing decomposition of 4-Bromohex-4-en-3-one during workup
Welcome to the technical support center for 4-Bromohex-4-en-3-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of this compound. Below you will find troubleshooting guides and frequently asked questions to help prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decomposition of this compound during aqueous workup?
A1: this compound is susceptible to decomposition during standard aqueous workups primarily due to its chemical structure. It is both a vinyl bromide and an α,β-unsaturated ketone, making it sensitive to:
-
Strongly acidic or basic conditions: These can catalyze hydrolysis of the vinyl bromide or the enone system, or promote elimination reactions.
-
Elevated temperatures: Heating can accelerate decomposition pathways.
-
Presence of strong nucleophiles or bases: These can lead to dehydrobromination, an elimination reaction that removes hydrogen bromide (HBr) from the molecule.[1][2][3]
Q2: What are the likely decomposition products?
A2: The primary decomposition pathway is dehydrobromination, which would lead to the formation of a more conjugated, and likely more colored, dienone byproduct. Under harsh acidic or basic conditions, hydrolysis of the vinyl bromide could occur, leading to an enol that would tautomerize to a diketone. Polymerization of the α,β-unsaturated system can also occur, especially in the presence of radicals or strong initiators.
Q3: How can I visually identify if my product is decomposing during workup?
A3: A common sign of decomposition is a noticeable color change in your organic layer, often to a yellow or brown hue. The formation of insoluble polymeric material is another indicator. If you are monitoring the reaction by Thin Layer Chromatography (TLC), the appearance of new, often more polar, spots that are not your desired product is a clear sign of decomposition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant product loss during aqueous extraction. | The product may have some water solubility, or decomposition is occurring. | Use a "salting out" technique by washing with saturated brine (NaCl solution) to decrease the solubility of the organic product in the aqueous layer.[3] Ensure all aqueous washes are neutral and cold. |
| The organic layer turns dark yellow or brown after washing with an acidic or basic solution. | Decomposition is likely occurring due to the pH of the wash. | Avoid washes with strong acids or bases. Use a milder workup procedure, such as washing with a saturated solution of sodium bicarbonate (a weak base) or dilute ammonium chloride (a weak acid). For neutralizing residual acid or base from the reaction, consider using a solid-supported scavenger. |
| Formation of an insoluble brown solid at the interface of the organic and aqueous layers. | This is likely a polymeric byproduct. | This indicates significant decomposition. The workup needs to be milder. Consider forgoing a traditional aqueous workup altogether and instead use a filtration-based purification with solid-supported scavengers to remove impurities. |
| Low yield after purification by column chromatography. | The product may be decomposing on the silica gel. | Silica gel is slightly acidic and can cause decomposition of sensitive compounds. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent before loading your sample. Alternatively, a less acidic stationary phase like alumina could be used. |
Qualitative Stability of this compound
This table provides a qualitative overview of the stability of this compound under various conditions.
| Condition | Temperature | Expected Stability | Potential Decomposition Pathways |
| Neutral (pH ~7) | Room Temperature | High | Minimal decomposition. |
| Elevated (e.g., > 50°C) | Moderate to Low | Increased rate of potential decomposition pathways. | |
| Mildly Acidic (pH 4-6) | Room Temperature | Moderate | Slow hydrolysis or elimination may occur. |
| Strongly Acidic (pH < 4) | Room Temperature | Low | Acid-catalyzed hydrolysis and elimination are likely.[4][5] |
| Mildly Basic (pH 8-10) | Room Temperature | Moderate | Slow dehydrobromination is possible. |
| Strongly Basic (pH > 10) | Room Temperature | Low | Rapid dehydrobromination and other base-catalyzed reactions are likely.[1][2][3] |
Experimental Protocols
Protocol 1: Mild Aqueous Workup
This protocol is recommended when the reaction mixture contains water-soluble byproducts that need to be removed.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Saturated aqueous brine (NaCl) solution (to reduce the solubility of the organic product in the aqueous layer).
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (< 30°C).
Protocol 2: Workup Using Solid-Supported Scavengers
This protocol is ideal for reactions where acidic or basic residues are the primary impurities and a completely non-aqueous workup is desired.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a non-polar organic solvent (e.g., dichloromethane, ethyl acetate).
-
Scavenging:
-
To remove excess acid: Add a solid-supported amine scavenger (e.g., aminopropyl-functionalized silica gel) to the mixture and stir for 1-2 hours.
-
To remove excess base: Add a solid-supported sulfonic acid scavenger (e.g., silica-bound tosic acid) to the mixture and stir for 1-2 hours.
-
-
Filtration: Filter the mixture to remove the solid-supported scavenger and any other solid byproducts.
-
Concentration: Concentrate the filtrate under reduced pressure at a low temperature (< 30°C) to yield the crude product.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow for the workup and purification.
References
- 1. Investigation of the Bromination/Dehydrobromination of Long Chain Alkanes [agris.fao.org]
- 2. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 5. CBr4 catalyzed activation of α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 4-Bromohex-4-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromohex-4-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the large-scale synthesis of this compound?
The primary challenges in the large-scale synthesis of this compound revolve around controlling the reaction's selectivity, minimizing byproduct formation, ensuring product stability, and purification. Direct bromination of the precursor, hex-4-en-3-one, can lead to undesired side reactions.
Q2: What are the typical byproducts observed in this synthesis?
Common byproducts can include di-brominated species, isomers where bromination occurs at an alternative position, and products of decomposition caused by the hydrogen bromide (HBr) generated during the reaction.[1]
Q3: Are there safer alternatives to using elemental bromine (Br₂) for the bromination step?
Yes, several alternative brominating agents can be employed to improve safety and selectivity. These include N-bromosuccinimide (NBS), which is a crystalline solid that is easier to handle than liquid bromine.[2] Other options involve the in situ generation of a brominating agent.
Q4: How can the formation of HBr and subsequent product degradation be minimized?
The use of a non-nucleophilic base, such as pyridine, can be employed to scavenge the HBr as it is formed.[3] Another approach is to perform the reaction in a multiphase system where the acidic byproduct is continuously extracted into an aqueous phase.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress closely using TLC or GC-MS. If the reaction stalls, a slight excess of the brominating agent can be added incrementally. | Drive the reaction to completion and increase the yield of the desired product. |
| Product Decomposition | Add a non-nucleophilic base like pyridine to the reaction mixture to neutralize the HBr byproduct.[3] | Prevent acid-catalyzed degradation of the product, thereby improving the isolated yield. |
| Suboptimal Temperature | Optimize the reaction temperature. Lower temperatures may slow down the reaction but can increase selectivity and reduce byproduct formation. | Find the optimal balance between reaction rate and selectivity for maximum yield. |
Issue 2: Poor Selectivity and Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-bromination | Employ a milder brominating agent such as N-bromosuccinimide (NBS).[2] Control the stoichiometry by adding the brominating agent slowly and in slight excess. | Reduce the formation of di-brominated and other over-halogenated byproducts. |
| Isomer Formation | The reaction may proceed via an enol intermediate.[3][4] Using an acid catalyst can favor the formation of the more substituted enol, leading to regioselectivity. | Enhance the formation of the desired 4-bromo isomer over other possible isomers. |
| Difficult Purification | Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. Recrystallization may also be an effective method for isolating the pure product. | Isolate the target compound from byproducts and unreacted starting materials. |
Experimental Protocols
Protocol: Acid-Catalyzed Bromination of Hex-4-en-3-one
Materials:
-
Hex-4-en-3-one
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve Hex-4-en-3-one in glacial acetic acid in a three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it into a cold, stirred solution of saturated sodium bicarbonate.
-
If bromine color persists, add a small amount of saturated sodium thiosulfate solution until the color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
characterization of impurities in 4-Bromohex-4-en-3-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromohex-4-en-3-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity characterization and mitigation.
Issue 1: Presence of Unreacted Starting Material
-
Question: My post-reaction analysis (e.g., GC-MS or ¹H NMR) shows a significant amount of the starting material, 4-hexen-3-one, remaining. What are the possible causes and solutions?
-
Answer: Incomplete conversion is a common issue. Consider the following factors:
-
Insufficient Brominating Agent: Ensure an adequate molar ratio of the brominating agent, such as N-bromosuccinimide (NBS), to the starting enone. A slight excess of NBS may be required.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.
-
Reaction Temperature: The reaction temperature might be too low. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Carefully optimize the temperature.
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Purity of Reagents: The purity of the brominating agent is crucial. Impure or decomposed NBS can lead to lower yields.[1] It is recommended to use freshly recrystallized NBS for best results.[1]
-
Issue 2: Formation of a Dibrominated Impurity
-
Question: I have identified a byproduct with a mass corresponding to a dibrominated product. How can I confirm its structure and minimize its formation?
-
Answer: The formation of dibromo compounds is a known side reaction when using NBS.[1]
-
Structural Confirmation:
-
Mass Spectrometry (MS): Look for a molecular ion peak (M+) cluster that is 2 mass units higher than the expected product and exhibits the characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).
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¹H NMR: The proton NMR spectrum may show the disappearance of one of the vinylic protons and a shift in the remaining proton signals.
-
¹³C NMR: Additional signals may be present in the aliphatic region, and a shift in the carbon signals of the double bond would be expected.
-
-
Minimizing Formation:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the alkene to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the chance of over-bromination.
-
Temperature Control: Lowering the reaction temperature can sometimes selectively favor the mono-bromination.
-
Catalyst Choice: For brominations of ketones, the choice of catalyst and reaction conditions can significantly impact selectivity.[2]
-
-
Issue 3: Presence of an Isomeric Impurity
-
Question: My analytical data suggests the presence of an isomer of this compound. What could this be and how can I differentiate it?
-
Answer: An isomeric impurity could be 2-Bromohex-4-en-3-one, arising from the bromination at the α-position to the carbonyl group.
-
Differentiation:
-
¹H NMR: The splitting patterns and chemical shifts of the protons will be distinct. In this compound, you would expect to see coupling between the vinylic proton and the methyl group on the double bond. For 2-Bromohex-4-en-3-one, you would observe a proton at the α-position coupled to the adjacent methylene protons.
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¹³C NMR: The chemical shifts of the carbonyl carbon and the carbons of the double bond will differ between the two isomers.
-
-
Mitigation: The regioselectivity of bromination can be influenced by the reaction conditions. Acid-catalyzed bromination of the enol or enolate is a common method for α-bromination of ketones.[1] To favor bromination on the double bond, conditions that promote electrophilic addition should be employed.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method is the electrophilic bromination of 4-hexen-3-one using a brominating agent like N-bromosuccinimide (NBS). This reaction is typically carried out in an inert solvent.
Q2: What are the expected major impurities in the synthesis of this compound?
Based on the likely synthetic route (bromination of 4-hexen-3-one), the primary impurities to anticipate are:
-
Unreacted 4-hexen-3-one: The starting material.
-
Dibrominated species: Over-bromination can lead to the formation of dibromo-hexenone or dibromo-hexanone derivatives.
-
α-brominated isomer: 2-Bromohex-4-en-3-one can be formed as a constitutional isomer.
Q3: Which analytical techniques are most suitable for characterizing the impurities?
A combination of the following techniques is recommended for comprehensive characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the components of the reaction mixture and determine their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the product and impurities.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl and carbon-carbon double bond. The C=O stretching frequency for α,β-unsaturated ketones is typically observed in the range of 1666-1685 cm⁻¹.[3][4]
Quantitative Data Summary
Table 1: Key Physical and Spectral Data for Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm, in CDCl₃) | Key Mass Spec (m/z) Fragments |
| 4-Hexen-3-one | C₆H₁₀O | 98.14[5] | ~6.8 (dq, 1H), ~6.1 (dq, 1H), ~2.6 (q, 2H), ~1.9 (d, 3H), ~1.1 (t, 3H) | 98 (M+), 69, 41[6][7] |
| This compound | C₆H₉BrO | 177.04 | Not available in searched literature | Not available in searched literature |
Table 2: Potential Impurities and Their Identifying Features
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features in MS | Key Identifying Features in NMR |
| Dibromo-hexenone | C₆H₈Br₂O | 255.94 | Isotopic pattern for two Br atoms (M, M+2, M+4 in ~1:2:1 ratio) | Absence of one vinylic proton signal, significant shifts in remaining signals |
| 2-Bromohex-4-en-3-one | C₆H₉BrO | 177.04 | Same molecular weight as the product | Different chemical shifts and coupling patterns for protons α to the carbonyl |
Experimental Protocols
Protocol 1: General Procedure for Bromination of 4-Hexen-3-one with NBS
This is a general guideline and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve 4-hexen-3-one (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask protected from light.
-
Initiation (if required): For radical-mediated allylic bromination, a radical initiator such as AIBN or benzoyl peroxide can be added.[1] For electrophilic addition, this is not necessary.
-
Addition of NBS: Slowly add N-bromosuccinimide (1-1.1 equivalents) portion-wise to the solution while stirring. Maintain the desired reaction temperature (this may range from 0 °C to reflux, depending on the desired reaction pathway and solvent).
-
Monitoring: Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential Impurity Formation Pathways.
Caption: Impurity Analysis and Troubleshooting Workflow.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. acgpubs.org [acgpubs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Hexen-3-one | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hexen-3-one [webbook.nist.gov]
- 7. ez.restek.com [ez.restek.com]
Technical Support Center: Improving Stereoselectivity of Reactions with 4-Bromohex-4-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromohex-4-en-3-one. The information is designed to address specific issues encountered during experiments aimed at achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions performed on α,β-unsaturated ketones like this compound?
A1: The most common stereoselective reactions involving α,β-unsaturated ketones are conjugate additions, also known as Michael additions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation. For substrates like this compound, key transformations include:
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Asymmetric Michael Addition: The addition of carbon nucleophiles (e.g., malonates, nitroalkanes) to the β-position of the enone.
-
Asymmetric Sulfa-Michael Addition: The conjugate addition of thiols.
-
Asymmetric Aza-Michael Addition: The conjugate addition of nitrogen nucleophiles.
-
Diels-Alder Reactions: Where the α,β-unsaturated ketone acts as a dienophile.
Q2: What are the main challenges in achieving high stereoselectivity with this compound?
A2: The presence of the bromine atom at the β-position introduces specific challenges:
-
Steric Hindrance: The bromine atom can sterically hinder the approach of the nucleophile to the β-carbon, potentially affecting the efficiency of the catalyst in controlling the stereochemical outcome.
-
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the reactivity of the enone system.
-
Side Reactions: The bromo-substituent can be a leaving group, leading to potential side reactions such as elimination or substitution, which can compete with the desired conjugate addition.
-
Catalyst Deactivation: The halide may interact with and deactivate certain types of catalysts, particularly metal-based catalysts.
Q3: Which catalytic systems are generally recommended for stereoselective reactions with α,β-unsaturated ketones?
A3: Both organocatalysis and metal-based catalysis have been successfully employed for asymmetric reactions of α,β-unsaturated ketones.
-
Organocatalysis: Chiral amines (e.g., proline derivatives, cinchona alkaloids) and thiourea-based catalysts are widely used. They activate the substrate through the formation of iminium ions or through hydrogen bonding interactions.[1][2][3][4]
-
Metal-Based Catalysis: Chiral complexes of copper, palladium, and other transition metals are effective for various conjugate additions. However, careful consideration of potential catalyst inhibition by the bromine atom is necessary.
Troubleshooting Guides
Issue 1: Low Enantioselectivity in Organocatalyzed Michael Addition
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | 1. Screen a range of organocatalysts with different steric and electronic properties (e.g., different cinchona alkaloid derivatives, thiourea catalysts with varying substituents).2. Consider using a bifunctional catalyst that can activate both the enone and the nucleophile. |
| Incorrect Solvent | 1. Perform a solvent screen. Less polar solvents like toluene or dichloromethane often favor higher enantioselectivity in organocatalyzed reactions.2. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. |
| Inappropriate Temperature | 1. Lowering the reaction temperature can often enhance enantioselectivity by favoring the transition state leading to the major enantiomer.2. Conversely, if the reaction is too slow at low temperatures, a slight increase may be necessary to achieve a reasonable reaction rate, but this may come at the cost of selectivity. |
| Catalyst Loading | 1. Vary the catalyst loading. While higher loading can increase the reaction rate, it may sometimes lead to the formation of catalyst aggregates, which can decrease enantioselectivity. |
Issue 2: Poor Diastereoselectivity in Reactions Forming a Second Stereocenter
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Mismatch | 1. The inherent steric and electronic properties of the nucleophile and the this compound substrate may favor the formation of a mixture of diastereomers.2. Modify the nucleophile to increase its steric bulk, which may favor one diastereomeric outcome. |
| Flexible Transition State | 1. Employ a catalyst that can form a more rigid and organized transition state. Bifunctional catalysts that create multiple points of interaction can be effective.2. The choice of solvent can also influence the rigidity of the transition state. |
| Reaction Conditions | 1. As with enantioselectivity, optimizing the temperature and catalyst loading can impact the diastereomeric ratio. |
Issue 3: Competing Side Reactions (e.g., Elimination of HBr)
| Potential Cause | Troubleshooting Steps |
| Basic Reaction Conditions | 1. If using a basic nucleophile or additive, this can promote the elimination of hydrogen bromide from the substrate.2. Use a milder base or a non-basic nucleophile if possible.3. Consider using a catalyst that operates under neutral or slightly acidic conditions. |
| High Reaction Temperature | 1. Elevated temperatures can favor elimination reactions.2. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Times | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of side products. |
Experimental Protocols
General Protocol for Asymmetric Sulfa-Michael Addition
This protocol is based on a highly enantioselective organocatalytic sulfa-Michael addition of thiols to α,β-unsaturated ketones using a cinchona alkaloid-derived urea catalyst.[1]
Materials:
-
This compound (Substrate)
-
Thiol (Nucleophile)
-
Cinchona alkaloid-derived urea catalyst (e.g., a quinine- or quinidine-derived thiourea)
-
Anhydrous toluene (Solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the cinchona alkaloid-derived urea catalyst (0.5–5 mol%).
-
Add anhydrous toluene to dissolve the catalyst.
-
Add the this compound (1.0 equivalent).
-
Stir the mixture for a few minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add the thiol (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral sulfide.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The following table presents representative data for the organocatalytic Michael addition of various nucleophiles to α,β-unsaturated ketones, demonstrating the high levels of stereoselectivity that can be achieved with appropriate catalytic systems. Note that these are for model systems and optimization would be required for this compound.
Table 1: Enantioselective Organocatalytic Michael Additions to α,β-Unsaturated Ketones
| Enone Substrate | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) | Reference |
| Cyclohexenone | Diethyl malonate | Cinchona-thiourea | Toluene | 95 | 94 | [2] |
| Chalcone | 4-methoxythiophenol | Cinchona-urea | Toluene | >99 | >99 | [1] |
| Pent-3-en-2-one | Nitromethane | Cinchona-thiourea | Toluene | 92 | 90 | [3] |
| Methyl vinyl ketone | Dibenzyl malonate | Cinchona-thiourea | CH2Cl2 | 98 | 91 | [2] |
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: A logical workflow for systematically troubleshooting and optimizing reactions to improve stereoselectivity.
Proposed Catalytic Cycle for a Bifunctional Thiourea Catalyst
Caption: A proposed catalytic cycle for a bifunctional thiourea organocatalyst in a conjugate addition reaction.
References
- 1. Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones [organic-chemistry.org]
- 2. Enantioselective organocatalytic michael addition of malonates to alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Structure: A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 4-Bromohex-4-en-3-one
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed analysis of the predicted 1H and 13C NMR spectra of 4-Bromohex-4-en-3-one, offering a comparative perspective with related compounds and outlining a standardized experimental protocol for spectral acquisition.
Predicted 1H and 13C NMR Spectral Data
The anticipated NMR data for this compound is summarized in the tables below. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, hybridization, and magnetic anisotropy, as well as by comparison with known spectral data of related compounds.
Table 1: Predicted 1H NMR Data for this compound
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 1.15 | Triplet (t) | 7.4 |
| H2 | 2.75 | Quartet (q) | 7.4 |
| H5 | 7.10 | Quartet (q) | 7.0 |
| H6 | 2.05 | Doublet (d) | 7.0 |
Table 2: Predicted 13C NMR Data for this compound
| Labeled Carbon | Chemical Shift (δ, ppm) |
| C1 | 8.5 |
| C2 | 35.0 |
| C3 | 198.0 |
| C4 | 125.0 |
| C5 | 140.0 |
| C6 | 15.0 |
Visualizing the Molecule and the Process
To aid in the interpretation of the predicted spectral data, the chemical structure of this compound with labeled atoms is provided below, alongside a workflow diagram illustrating the general process of NMR spectral analysis.
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: A generalized workflow for nuclear magnetic resonance (NMR) spectral analysis.
Experimental Protocol
The following is a standard protocol for the acquisition of 1H and 13C NMR spectra, applicable to a compound such as this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube. The choice of solvent is critical to avoid strong solvent signals that may overlap with analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both 1H and 13C spectra.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved spectral lines.
-
Tune and match the probe to the appropriate frequencies for 1H and 13C nuclei to ensure optimal sensitivity.
3. Data Acquisition:
-
1H NMR Spectrum:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans will depend on the sample concentration, with more scans required for dilute samples to improve the signal-to-noise ratio.
-
-
13C NMR Spectrum:
-
Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is generally required for 13C NMR due to the low natural abundance of the 13C isotope.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS signal to 0 ppm.
5. Spectral Analysis:
-
1H NMR Spectrum:
-
Identify the chemical shift (δ) of each signal.
-
Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal to infer the number of neighboring protons.
-
Measure the coupling constants (J) between adjacent protons.
-
Integrate the area under each signal to determine the relative ratio of protons.
-
-
13C NMR Spectrum:
-
Identify the chemical shift (δ) of each signal to determine the electronic environment of each carbon atom.
-
By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the 1H and 13C NMR spectra of this compound, facilitating its structural confirmation and enabling its use in further scientific endeavors.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromohex-4-en-3-one
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Bromohex-4-en-3-one, a halogenated α,β-unsaturated ketone. We offer a comparative overview of this powerful analytical technique alongside alternative spectroscopic methods, supported by detailed experimental protocols and data presented for clear interpretation.
Predicted Mass Spectrometry Fragmentation Pattern of this compound
Electron ionization mass spectrometry is a cornerstone technique for elucidating the structure of organic molecules. The fragmentation patterns observed provide a veritable fingerprint of the compound's molecular structure. For this compound (molar mass: 177.04 g/mol for the 79Br isotope and 179.04 g/mol for the 81Br isotope), the predicted fragmentation pathways are governed by the interplay of its functional groups: the ketone, the carbon-carbon double bond, and the bromine atom.
The major predicted fragmentation pathways include α-cleavage, loss of the bromine radical, and McLafferty rearrangement. These pathways lead to the formation of characteristic fragment ions, which are summarized in the table below.
| Predicted Fragment Ion | Structure | m/z (79Br / 81Br) | Predicted Fragmentation Pathway |
| [M]+• | C6H9BrO | 176 / 178 | Molecular Ion |
| [M-CH2CH3]+ | C4H4BrO | 147 / 149 | α-cleavage |
| [M-Br]+ | C6H9O | 97 | Loss of Bromine Radical |
| [M-C2H4]+• | C4H5BrO | 148 / 150 | McLafferty Rearrangement |
| [CH3CH2CO]+ | C3H5O | 57 | α-cleavage |
Experimental Protocols
A detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. GC-MS is a powerful combination where the gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for analysis.[1][2][3][4][5]
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) to a final concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Gas Chromatography (GC) Conditions:
-
Injection Port Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of this compound would involve complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, leading to structural elucidation. | High sensitivity, provides molecular formula information (with high-resolution MS). | Isomers can be difficult to distinguish, can be destructive to the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. | Non-destructive, provides detailed structural information.[6][7] | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule.[8][9][10] | Fast and simple, provides a quick overview of functional groups. | Provides limited information about the overall molecular structure. |
For this compound, IR spectroscopy would show characteristic absorptions for the α,β-unsaturated ketone (C=O stretch around 1685-1666 cm-1 and C=C stretch around 1640 cm-1) and the C-Br bond (typically in the 600-500 cm-1 region).[10][11] 1H and 13C NMR spectroscopy would provide detailed information on the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.
Visualizing the Fragmentation Pathways
The following diagram, generated using the DOT language, illustrates the primary predicted fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Analytical Approaches Based on Gas Chromatography Mass Spectrometry (GC/MS) to Study Organic Materials in Artworks and Archaeological Objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. nmr spectroscopy - How to distinguish diastereomers of unsaturated ketones by NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Bromohex-4-en-3-one
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for confirming the purity of 4-Bromohex-4-en-3-one, an α,β-unsaturated ketone. The performance of each method is evaluated, and detailed experimental protocols are provided to assist in the selection of the most appropriate technique for your analytical needs.
Introduction to this compound
This compound is an organic compound with the molecular formula C₆H₉BrO. Its structure includes a ketone functional group in conjugation with a carbon-carbon double bond, which influences its chemical properties and the analytical approaches for its characterization. Accurate purity assessment is essential to ensure reliable results in downstream applications.
Comparison of Analytical Techniques
The purity of this compound can be determined using several analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative or qualitative data, the expected impurities, and the available instrumentation. The most common and effective techniques include Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[1][2] | Absolute purity, structural confirmation, and identification of impurities.[1][3] | Non-destructive, highly accurate and precise, provides structural information, and can quantify "invisible" impurities like water and residual solvents.[3][4] | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[3] | 95-100% | ~0.1% | ~0.3% |
| HPLC | Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is often performed using a UV detector. | Relative purity based on peak area percentage, separation of non-volatile impurities. | High resolution and sensitivity, widely available, suitable for a broad range of compounds. | Requires a chromophore for UV detection, co-elution of impurities can lead to inaccurate results, relative method unless a certified reference standard is used. | 90-100% | ~0.01% | ~0.03% |
| GC-MS | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry.[5][6] | Identification of volatile impurities based on their mass spectra and retention times, relative purity.[7] | High sensitivity and specificity for volatile compounds, provides molecular weight and fragmentation information for identification.[6][8] | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some compounds. | 90-100% | ~0.001% | ~0.003% |
| FTIR | Measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is characteristic of the functional groups present.[9] | Confirmation of functional groups (e.g., C=O, C=C), qualitative identification of the compound. | Fast, non-destructive, provides structural information. | Not a quantitative technique for purity determination, not very sensitive to small amounts of impurities. | Not applicable for quantification | Not applicable | Not applicable |
Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal from this compound and a signal from the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity of this compound and separate potential impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 60% A and 40% B, then ramp to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 0.1 mg/mL.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). The relative purity is determined by the peak area percentage of the main component.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in this compound.
Methodology:
-
Sample Preparation: Place a small amount of the neat liquid sample on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For this compound, expect to see:
Visualizations
Analytical Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for Purity Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. measurlabs.com [measurlabs.com]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromohex-4-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the biological activities of various synthetic compounds. Among these, α,β-unsaturated ketones, particularly those containing a bromine atom, have emerged as a promising class of molecules with diverse pharmacological potential. This guide provides a comparative analysis of the biological activity of 4-Bromohex-4-en-3-one derivatives, benchmarking their potential against structurally related and well-studied alternatives like brominated chalcones and other α,β-unsaturated ketones. Due to the limited direct research on this compound derivatives, this guide extrapolates their likely activities based on the established biological profiles of these analogous compounds, supported by experimental data from existing literature.
Comparative Analysis of Biological Activities
The primary biological activities investigated for bromo-enone compounds are their anticancer and antimicrobial properties. The electrophilic nature of the α,β-unsaturated carbonyl system, enhanced by the presence of the bromine atom, makes these molecules reactive towards nucleophilic residues in biological macromolecules, such as proteins and DNA. This reactivity is believed to be a key contributor to their biological effects.
Anticancer Activity
Brominated α,β-unsaturated ketones, particularly brominated chalcones, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of cellular oxidative stress through the generation of Reactive Oxygen Species (ROS), which in turn triggers apoptotic cell death.
Table 1: Comparative Anticancer Activity of Brominated α,β-Unsaturated Ketones
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Brominated Chalcone Derivative (H72) | MGC803 (Gastric Cancer) | 3.57 - 5.61 | - | - |
| α,β-Unsaturated Ketone (Compound 6b) | HepG2 (Liver Cancer) | 0.56 (EGFR Inhibition) | Sorafenib | 1.28 |
| α,β-Unsaturated Ketone (Compound 7) | MCF-7 (Breast Cancer) | 1.6 (EGFR Inhibition) | Sorafenib | 1.28 |
| Quinoxalinone Derivative (X9) | HepG2 (Liver Cancer) | 1.13 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Antimicrobial Activity
The antimicrobial potential of bromo-substituted heterocyclic compounds has also been a subject of investigation. While specific data on this compound derivatives is scarce, related structures like bromo-substituted indolizinoquinoline-5,12-diones have shown potent activity against clinically relevant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).
Table 2: Comparative Antimicrobial Activity of Bromo-Substituted Compounds
| Compound Class | Bacterial Strain | MIC50 (ng/mL) | MIC90 (ng/mL) | Reference Compound | MIC90 (ng/mL) |
| 9-bromo indolizinoquinoline-5,12-dione (Compound 28) | Clinical MRSA | < 7.8 | < 7.8 | Vancomycin | >125 |
| 9-bromo indolizinoquinoline-5,12-dione (Compound 27) | Clinical MRSA | 63 | 125 | Vancomycin | >125 |
MIC50/MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the tested bacterial isolates, respectively.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the processes involved in the biological activity screening and the potential mechanisms of action, the following diagrams are provided.
Conclusion
While direct experimental data on this compound derivatives remains limited, the available evidence from structurally similar brominated α,β-unsaturated ketones, such as chalcones, strongly suggests their potential as valuable scaffolds in the development of new anticancer and antimicrobial agents. The comparative data presented in this guide highlights the promising activity of this compound class and underscores the need for further dedicated research to fully elucidate the therapeutic potential of this compound derivatives. The provided experimental protocols and mechanistic insights offer a foundational framework for researchers to design and execute such investigations.
A Comparative Guide to the Synthesis of 4-Bromohex-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of halogenated unsaturated ketones is a cornerstone in the development of novel pharmaceutical agents and complex organic molecules. Among these, 4-Bromohex-4-en-3-one stands out as a versatile intermediate. This guide provides a comparative analysis of two potential synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data to inform methodological selection in a research and development setting.
Synthetic Route 1: Allylic Bromination of Hex-4-en-3-one
This approach leverages the well-established Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as a selective brominating agent for allylic positions. The reaction proceeds via a free-radical mechanism, initiated by light or a radical initiator.
Experimental Protocol
To a solution of hex-4-en-3-one (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), N-bromosuccinimide (1.1 eq) is added. The reaction mixture is then subjected to initiation, typically through exposure to a UV lamp or the addition of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material. Upon completion, the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Expected Outcomes and Challenges
While conceptually straightforward, the allylic bromination of an unsymmetrical alkene like hex-4-en-3-one is expected to yield a mixture of products due to the formation of a resonance-stabilized allylic radical intermediate.[1] Experimental data from studies on similar hexene systems, such as the bromination of 3-hexene with NBS, have shown the formation of both 4-bromo-2-hexene (58%) and the rearranged product 2-bromo-3-hexene (41%).[1] This suggests that the synthesis of this compound via this route would likely result in the co-production of 6-bromohex-4-en-3-one, necessitating careful chromatographic separation and leading to a reduced yield of the desired isomer.
Synthetic Route 2: Halogenation of a β-Diketone Precursor
An alternative strategy involves the conversion of a β-diketone to the corresponding β-bromo-α,β-unsaturated ketone. This method offers the potential for greater regioselectivity compared to allylic bromination.
Experimental Protocol
This synthesis would commence with a suitable β-diketone precursor, such as hexane-3,5-dione. The β-diketone (1.0 eq) is dissolved in an appropriate solvent like benzene. Triphenylphosphine dibromide (1.1 eq), prepared in situ from triphenylphosphine and bromine, is then added to the solution, followed by the slow addition of triethylamine (1.1 eq). The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the triethylammonium bromide salt. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.
Expected Outcomes and Advantages
This method is anticipated to provide a higher yield of the target molecule with greater regiochemical control. The reaction proceeds through the formation of an enolate, which is then trapped by the brominating agent. The position of bromination is directed by the initial enolization of the β-diketone. This approach avoids the formation of allylic rearrangement byproducts, simplifying purification and potentially increasing the overall efficiency of the synthesis.
Data Summary
| Parameter | Synthetic Route 1: Allylic Bromination | Synthetic Route 2: Halogenation of β-Diketone |
| Starting Material | Hex-4-en-3-one | Hexane-3,5-dione |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator | Triphenylphosphine, Bromine, Triethylamine |
| Anticipated Yield | Moderate (potential for isomeric mixture) | Good to High |
| Key Advantage | Readily available starting material | High regioselectivity, cleaner reaction profile |
| Primary Challenge | Formation of isomeric byproducts | Availability and synthesis of the β-diketone precursor |
Visualizing the Synthetic Pathways
To further elucidate the proposed synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Synthetic workflow for Route 1: Allylic Bromination.
Caption: Synthetic workflow for Route 2: Halogenation of a β-Diketone.
Conclusion
The choice between these two synthetic routes for this compound will depend on the specific requirements of the research project. Route 1, via allylic bromination, may be more accessible due to the commercial availability of the starting material, but it presents challenges in product separation and yield. Route 2, involving the halogenation of a β-diketone, offers a more elegant and potentially higher-yielding approach, provided the precursor is readily synthesized or available. For applications demanding high purity and yield, the development of a reliable synthesis for the β-diketone precursor would make Route 2 the superior choice. Researchers should carefully consider these factors when planning the synthesis of this valuable intermediate.
References
A Comparative Guide to the Stereochemical Validation of 4-Bromohex-4-en-3-one Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the validation of the stereochemistry of 4-Bromohex-4-en-3-one and its synthetic products. The determination of the precise three-dimensional arrangement of atoms is critical in drug discovery and development, as different stereoisomers can exhibit distinct pharmacological and toxicological properties. This document outlines the experimental protocols for key analytical methods and presents a comparative analysis to aid in the selection of the most appropriate technique for stereochemical assignment.
Introduction to the Stereochemistry of this compound
This compound is a halogenated α,β-unsaturated ketone. Its stereochemistry is defined by two key features:
-
E/Z Isomerism: The configuration of the substituents around the carbon-carbon double bond can exist as either E (entgegen) or Z (zusammen) isomers. This geometric isomerism arises from restricted rotation about the double bond.
-
Chirality: The presence of a stereocenter, such as a chiral carbon atom, would lead to the existence of enantiomers (non-superimposable mirror images) and diastereomers. In the case of this compound, the carbon at position 3 is not a stereocenter. However, reactions involving this molecule could potentially introduce chirality at other positions.
The validation of these stereochemical features is paramount for ensuring the purity, efficacy, and safety of any resulting chemical entity.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for stereochemical validation depends on the specific stereochemical question being addressed (E/Z isomerism vs. enantiomeric purity), the amount of sample available, and the physical state of the sample. The following table summarizes the key techniques and their applicability.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Relative stereochemistry (E/Z isomers), conformational analysis. | Milligram quantities, soluble sample. | Non-destructive, provides detailed structural information.[1][2] | May not distinguish enantiomers without chiral resolving agents. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Microgram to milligram quantities, soluble sample. | High sensitivity and resolution for enantiomers.[3][4][5] | Requires method development to find a suitable chiral stationary phase. |
| Single-Crystal X-ray Crystallography | Absolute stereochemistry of chiral molecules, unambiguous determination of E/Z configuration. | Single crystal of sufficient size and quality (typically > 0.1 mm).[6] | Provides the definitive 3D structure. | Crystal growth can be challenging for some compounds.[6] |
Experimental Protocols
Principle: The chemical shifts and coupling constants of protons in ¹H NMR spectroscopy are sensitive to their spatial environment. For E/Z isomers of α,β-unsaturated ketones, the vinylic proton's chemical shift can be diagnostic.[7] Furthermore, the Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons, can be used to definitively assign the geometry of the double bond.[8]
Experimental Protocol (NOESY):
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire standard ¹H and ¹³C NMR spectra for initial characterization.
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
-
Data Acquisition:
-
Set the mixing time for the NOESY experiment (typically 0.5-1.5 seconds).
-
Acquire the 2D NOESY spectrum.
-
-
Data Analysis:
-
Process the 2D NOESY spectrum.
-
Look for cross-peaks that indicate through-space proximity between protons. For the Z-isomer, an NOE is expected between the vinylic proton and the protons of the adjacent substituent on the double bond. For the E-isomer, this correlation will be absent.
-
Principle: Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus separation.[3][4]
Experimental Protocol:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds, including ketones.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the detector wavelength (UV detection is common for enones).
-
-
Sample Injection: Dissolve a small amount of the this compound sample in the mobile phase and inject it into the HPLC system.
-
Data Analysis:
-
Analyze the resulting chromatogram. The presence of two peaks indicates a racemic or scalemic mixture, while a single peak suggests an enantiomerically pure sample (or that the column is not resolving the enantiomers).
-
Calculate the enantiomeric excess (%ee) from the peak areas.
-
Principle: X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters and the geometry of double bonds.[6][9]
Experimental Protocol:
-
Crystal Growth: Grow a single crystal of the this compound product of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection:
-
Mount the crystal on a goniometer head.
-
Place the crystal in a single-crystal X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates.
-
-
Data Analysis:
-
Analyze the refined structure to determine the bond lengths, bond angles, and torsion angles, which will unambiguously define the E/Z configuration.
-
For chiral molecules, the absolute configuration can be determined from the anomalous dispersion of the X-rays, often quantified by the Flack parameter.
-
Visualizations
Caption: Workflow for the stereochemical validation of this compound products.
Caption: Nuclear Overhauser Effect (NOE) for distinguishing E/Z isomers. (Placeholder images used)
Conclusion
The comprehensive stereochemical validation of this compound products requires a multi-technique approach. NMR spectroscopy is indispensable for determining the E/Z geometry of the double bond. Chiral HPLC is the method of choice for separating and quantifying enantiomers. For an unambiguous determination of the absolute configuration of a chiral product, single-crystal X-ray crystallography is the gold standard. By employing these techniques in a complementary fashion, researchers can ensure the stereochemical integrity of their synthesized compounds, a critical step in the development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eas.org [eas.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. excillum.com [excillum.com]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr spectroscopy - How to distinguish diastereomers of unsaturated ketones by NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
Unraveling the Reactivity of 4-Bromohex-4-en-3-one: A Computational Modeling Comparison
For researchers, scientists, and drug development professionals, understanding the reactivity of small molecules is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a comparative analysis of computational models used to predict the reactivity of 4-Bromohex-4-en-3-one, a halogenated α,β-unsaturated ketone with potential applications in organic synthesis and drug design. We delve into the theoretical frameworks, present comparative data, and provide detailed experimental protocols to support the computational findings.
The reactivity of this compound is primarily governed by the electrophilic nature of its carbon-carbon double bond, making it susceptible to nucleophilic attack, particularly through Michael addition reactions. Computational modeling offers a powerful lens to investigate the intricacies of these reactions, providing insights into reaction mechanisms, transition states, and the influence of substituents on reactivity.
Comparing Computational Approaches
Various computational methods can be employed to model the reactivity of this compound. The choice of method often represents a trade-off between computational cost and accuracy. Here, we compare two widely used approaches: Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT): DFT methods are a mainstay of computational chemistry due to their favorable balance of accuracy and computational efficiency. They calculate the electronic structure of a molecule based on its electron density. For systems like this compound, DFT can effectively predict geometric parameters, reaction energies, and activation barriers.
Ab Initio Methods: Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters, offering a higher level of theory. While computationally more demanding, they can provide benchmark data for calibrating more approximate methods.
A key factor influencing the reactivity of α,β-unsaturated ketones is the activation energy (ΔG‡) of the Michael addition. A computational study on a similar α-bromo-substituted ketone revealed a significant decrease in the activation barrier compared to its unsubstituted counterpart, highlighting the electron-withdrawing effect of the bromine atom which enhances the electrophilicity of the β-carbon.[1]
Quantitative Comparison of Computational Models
| Computational Method | Basis Set | Calculated Property | Model System | Predicted Value (kcal/mol) | Experimental Value (kcal/mol) | Reference |
| DFT (B3LYP) | 6-31G | Activation Energy (ΔG‡) | α-bromo-vinyl ketone + Methylamine | 10.2 | N/A | [1] |
| DFT (B3LYP) | 6-31G | Activation Energy (ΔG‡) | vinyl ketone + Methylamine | 13.7 | N/A | [1] |
Note: The provided data illustrates the trend of α-bromine substitution decreasing the activation barrier for Michael addition. More extensive experimental validation is needed for precise quantitative comparisons.
Experimental Protocols
To validate the predictions from computational models, experimental kinetic studies are essential. A common method to determine the reactivity of electrophiles like this compound is by measuring the rate of their reaction with a reference nucleophile.
Kinetic Measurement of Michael Addition:
-
Materials: this compound, a reference nucleophile (e.g., a stabilized enolate or a thiol), a suitable solvent (e.g., acetonitrile or DMSO), and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare stock solutions of this compound and the nucleophile of known concentrations.
-
Initiate the reaction by mixing the reactants in a cuvette at a constant temperature.
-
Monitor the reaction progress by observing the change in absorbance of a reactant or product at a specific wavelength over time.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k2) is then calculated by dividing k_obs by the concentration of the reactant in excess.
-
-
Data Analysis: The obtained second-order rate constants provide a quantitative measure of the reactivity of this compound, which can then be directly compared with the computationally predicted activation energies.
Visualizing Reaction Pathways
To better understand the reaction mechanism, we can visualize the key steps using computational chemistry. The following diagrams, generated using the DOT language, illustrate the general workflow for computational reactivity prediction and the mechanism of a Michael addition.
Caption: A generalized workflow for computational reactivity prediction.
Caption: A simplified schematic of the Michael addition reaction pathway.
References
A Comparative Guide to Catalytic Systems for α,β-Unsaturated Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated ketones, or enones, is a cornerstone of organic chemistry, providing critical intermediates for the construction of complex molecules, including a wide array of pharmaceuticals. The choice of catalytic system for this transformation is pivotal, directly impacting yield, selectivity, and sustainability. This guide provides an objective comparison of three distinct and widely employed catalytic systems: classical base-catalyzed aldol condensation, modern palladium-catalyzed aerobic dehydrogenation, and emerging organocatalytic methods.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the selected catalytic systems, offering a clear comparison to aid in methodological selection for the synthesis of α,β-unsaturated ketones.
| Catalytic System | Typical Catalyst | Reactants | Product | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Base-Catalyzed Aldol Condensation | Sodium Hydroxide (NaOH) | Benzaldehyde + Acetone | Dibenzalacetone | 81-95% | 15-30 min | Room Temp. | High yield, fast reaction, inexpensive catalyst. | Can have side reactions, not atom-economical (produces water). |
| Palladium-Catalyzed Aerobic Dehydrogenation | Pd(DMSO)₂(TFA)₂ | Cyclohexanone | Cyclohexenone | ~91% | 12-24 h | 80 | High selectivity, uses O₂ as a green oxidant. | Requires a precious metal catalyst, longer reaction times, elevated temperature. |
| Organocatalysis (Proline-Catalyzed) | L-Proline | 4-Nitrobenzaldehyde + Acetone | 4-hydroxy-4-(4-nitrophenyl)butan-2-one* | High | 12-24 h | Room Temp. | Metal-free, often highly enantioselective, mild conditions. | Catalyst loading can be high, may require longer reaction times. |
*Note: The primary product of the proline-catalyzed aldol reaction is the β-hydroxy ketone, which can be readily dehydrated to the corresponding α,β-unsaturated ketone, often in the same pot or as a subsequent step. The yield for the dehydration step is typically high.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Base-Catalyzed Aldol Condensation: Synthesis of Dibenzalacetone
Objective: To synthesize dibenzalacetone from benzaldehyde and acetone using sodium hydroxide as a catalyst.
Materials:
-
Benzaldehyde
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
Procedure:
-
Prepare a solution of 5g of NaOH in 25ml of distilled water in an Erlenmeyer flask and swirl to dissolve.
-
Add 25ml of 95% ethanol to the NaOH solution and allow it to cool to near room temperature.
-
In a separate container, mix 2.9g of acetone and 10.5ml of benzaldehyde.
-
Add the acetone-benzaldehyde mixture to the ethanolic NaOH solution.
-
Swirl the flask occasionally for 15 minutes. A yellow precipitate of dibenzalacetone will form.
-
Collect the product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold ethanol to remove unreacted starting materials and byproducts.
-
Allow the product to air dry on the funnel.
-
The product can be further purified by recrystallization from ethyl acetate.
Palladium-Catalyzed Aerobic Dehydrogenation: Synthesis of Cyclohexenone
Objective: To synthesize cyclohexenone from cyclohexanone via direct palladium-catalyzed aerobic dehydrogenation.
Materials:
-
Cyclohexanone
-
Pd(DMSO)₂(TFA)₂ (Palladium(II) bis(dimethyl sulfoxide) bis(trifluoroacetate))
-
Acetic Acid (AcOH)
-
Oxygen (O₂) balloon
Procedure:
-
To a reaction vessel, add cyclohexanone (0.8 mmol), Pd(DMSO)₂(TFA)₂ (0.04 mmol, 5 mol %), and acetic acid (4 ml).
-
The reaction vessel is sealed and flushed with oxygen, and then an oxygen-filled balloon is attached.
-
The reaction mixture is heated to 80°C and stirred for the specified reaction time (typically 12-24 hours), with reaction progress monitored by GC or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclohexenone.
Organocatalysis: L-Proline-Catalyzed Aldol Reaction
Objective: To synthesize a β-hydroxy ketone, a precursor to α,β-unsaturated ketones, using L-proline as an organocatalyst.
Materials:
-
4-Nitrobenzaldehyde
-
Acetone
-
L-Proline
Procedure:
-
To a reaction vial, add 4-nitrobenzaldehyde (1.0 mmol), acetone (10 mmol), and L-proline (0.3 mmol, 30 mol %).
-
The mixture is stirred at room temperature for the specified reaction time (typically 12-24 hours). The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the aldol addition product, (4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.
-
The resulting β-hydroxy ketone can be subsequently dehydrated to the corresponding α,β-unsaturated ketone by treatment with a mild acid or base.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for the discussed catalytic systems.
A Comparative Guide to the Structural Analysis of 4-Bromohex-4-en-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the three-dimensional atomic arrangement of molecules is paramount in the fields of chemical research and drug development. For novel compounds such as 4-Bromohex-4-en-3-one derivatives, understanding their exact molecular geometry is crucial for predicting their reactivity, biological activity, and potential applications. Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the solid-state structure of crystalline compounds.[1][2][3] However, the practical challenges of obtaining suitable single crystals often necessitate the use of alternative analytical techniques.[4][5] This guide provides a comparative overview of single-crystal X-ray diffraction and other common methods for the structural analysis of this compound derivatives, complete with experimental protocols and data presentation.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structural elucidation depends on several factors, including the nature of the sample, the quality of crystals, and the specific information required. While single-crystal XRD provides unparalleled detail on the solid-state conformation, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable insights into the connectivity and molecular formula of the compound in solution and the gas phase, respectively. Powder X-ray diffraction can be a powerful alternative when single crystals are not available.[4][5][6]
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing.[1][2] | High-quality single crystal (typically >0.1 mm).[7] | Unambiguous determination of absolute and relative stereochemistry. | Crystal growth can be challenging and time-consuming. |
| NMR Spectroscopy | Connectivity of atoms (through-bond correlations), relative stereochemistry in solution, dynamic processes.[8][9][10][11][12] | Soluble sample in a suitable deuterated solvent. | Non-destructive; provides information about the molecule's behavior in solution. | Does not provide solid-state packing information; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns aiding in structure elucidation.[13][14] | Small amount of sample, can be in a mixture. | High sensitivity; can be coupled with chromatographic techniques for mixture analysis. | Does not provide stereochemical information; fragmentation can be complex to interpret.[13][15] |
| Powder X-ray Diffraction | Unit cell parameters, crystal system, phase purity.[4][5][6] | Microcrystalline powder. | Useful when single crystals cannot be grown.[4][5] | Structure solution can be challenging and may not always be possible for complex organic molecules.[16] |
Data Presentation: Hypothetical Crystallographic Data for a this compound Derivative
As of the latest literature search, specific crystallographic data for this compound derivatives are not publicly available. The following table represents a hypothetical but realistic set of data that would be obtained from a successful single-crystal X-ray diffraction experiment for a derivative of this class.
| Parameter | Value |
| Chemical Formula | C7H9BrO |
| Formula Weight | 189.05 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 7.891(2) |
| α (°) | 90 |
| β (°) | 105.21(3) |
| γ (°) | 90 |
| Volume (Å3) | 788.9(3) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.591 |
| Absorption Coefficient (mm-1) | 4.752 |
| F(000) | 376 |
| Crystal Size (mm3) | 0.25 x 0.18 x 0.15 |
| Theta range for data collection (°) | 2.50 to 28.00 |
| Reflections collected | 5678 |
| Independent reflections | 1823 [R(int) = 0.045] |
| Goodness-of-fit on F2 | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.052, wR2 = 0.108 |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1][2][17]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic positions and thermal parameters.[1]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and a series of 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) spectra are acquired.[10]
-
Spectral Analysis: The chemical shifts, coupling constants, and correlation signals in the spectra are analyzed to determine the connectivity and relative stereochemistry of the molecule.[8][9][11][12]
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can aid in structural elucidation. For α,β-unsaturated ketones, common fragmentation pathways include cleavage of the α- and β-bonds to the carbonyl group.[13][14]
Visualizations
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. sssc.usask.ca [sssc.usask.ca]
Safety Operating Guide
Proper Disposal of 4-Bromohex-4-en-3-one: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4-Bromohex-4-en-3-one is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, this chemical is classified as hazardous waste and requires a specific disposal protocol. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a research environment.
Hazard Profile and Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is a combustible material that can cause skin and eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.
| Hazard Classification | Description | Precautionary Measures |
| Physical Hazard | Combustible liquid | Keep away from heat, sparks, and open flames. |
| Health Hazards | Causes skin irritation | Wear protective gloves and clothing. |
| Causes serious eye irritation | Wear safety goggles or a face shield. | |
| May cause respiratory irritation | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash. The following steps outline the proper procedure for preparing this chemical for disposal.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound is a halogenated organic compound. As such, it must be collected in a designated waste container for halogenated organic waste, separate from non-halogenated solvents and other incompatible waste streams.
-
Do not mix halogenated waste with non-halogenated waste.
-
Do not mix with acidic or basic waste streams.
-
Keep separate from waste containing heavy metals, pesticides, or cyanides.[1]
Step 2: Selecting the Appropriate Waste Container
The choice of waste container is critical for safe storage and disposal.
-
The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[2][3]
-
The container should be clearly labeled as "Hazardous Waste."[2][4]
Step 3: Labeling the Waste Container
Accurate and detailed labeling of the waste container is a regulatory requirement and essential for safety. The label should be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."[4]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[3]
-
If the waste is a mixture, list all chemical constituents and their approximate percentages.
-
The date of waste accumulation.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory location (building and room number).
-
An indication of the hazards (e.g., "Combustible," "Irritant").
Step 4: Accumulation and Storage of Waste
Designate a specific, well-ventilated area within the laboratory for the accumulation of hazardous waste.
-
Keep the waste container tightly closed except when adding waste.[3]
-
Store the container in a secondary containment bin to prevent spills.
-
Do not allow waste to accumulate for extended periods. Follow your institution's guidelines for the maximum allowable accumulation time.
Step 5: Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.
-
Collect contaminated solid waste in a designated, labeled, and sealed container.
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to deface the original label. Consult your institution's specific guidelines.
Step 6: Arranging for Waste Pickup
Once the waste container is nearly full or has reached the end of its allowable accumulation time, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department. They will coordinate with a licensed professional waste disposal service to collect and properly dispose of the material.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Bromohex-4-en-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 4-Bromohex-4-en-3-one, a compound requiring careful management due to its likely hazardous properties as an α,β-unsaturated α-bromo ketone. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established best practices for similar chemical classes.
Hazard Summary and Personal Protective Equipment (PPE)
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (small quantities) | - Chemical Splash Goggles (ANSI Z87 certified)- Nitrile Gloves (double-gloving recommended)- Laboratory Coat |
| Solution Preparation and Transfers | - Chemical Splash Goggles (ANSI Z87 certified)- Face Shield (in addition to goggles)- Nitrile or Neoprene Gloves- Chemical-Resistant Laboratory Coat |
| Running Reactions (under fume hood) | - Chemical Splash Goggles (ANSI Z87 certified)- Nitrile or Neoprene Gloves- Chemical-Resistant Laboratory Coat- Closed-toed shoes |
| Work-up and Purification | - Chemical Splash Goggles (ANSI Z87 certified)- Face Shield (in addition to goggles)- Heavy-duty Nitrile or Butyl Rubber Gloves- Chemical-Resistant Apron (over lab coat) |
| Handling Large Quantities (>50g) | - Full-face Respirator with Organic Vapor Cartridge- Chemical Splash Goggles (ANSI Z87 certified)- Heavy-duty Butyl Rubber Gloves- Chemical-Resistant Suit or Apron and Sleeves |
| Spill Cleanup | - Full-face Respirator with Organic Vapor Cartridge- Chemical Splash Goggles (ANSI Z87 certified)- Heavy-duty Butyl or Viton™ Gloves- Disposable Chemical-Resistant Coveralls |
Experimental Protocols: Safe Handling and Disposal
Standard Operating Procedure for Handling:
-
Preparation: Always handle this compound in a properly functioning chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing: For weighing, use a balance inside the fume hood or in a designated weighing enclosure. Use disposable weighing boats.
-
Transfers: When transferring the compound, use a spatula or other appropriate tool to avoid generating dust. For liquid transfers, use a syringe or pipette with a fresh, disposable tip for each use.
-
Reactions: Set up reactions in the fume hood, ensuring that all glassware is properly secured.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, weighing boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Corrosive").
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area until they are collected by institutional environmental health and safety personnel for final disposal.
Visual Workflow Guides
The following diagrams illustrate the standard procedures for donning and doffing PPE and the disposal of waste generated from handling this compound.
Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).
Caption: Workflow for the safe disposal of waste contaminated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
